Tarafenacin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319099 | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385367-47-5 | |
| Record name | Tarafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385367-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tarafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Darifenacin in Detrusor Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Darifenacin (formerly known as Tarafenacin in some early developmental stages) in the detrusor muscle of the urinary bladder. The document details the molecular interactions, signaling pathways, and functional effects of this M3 selective muscarinic receptor antagonist, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its pharmacology.
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in mediating detrusor muscle contraction through its action on muscarinic receptors. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is the principal subtype responsible for mediating contractile responses in the human detrusor muscle.
Darifenacin is a potent and selective M3 muscarinic receptor antagonist developed for the treatment of OAB. Its therapeutic efficacy lies in its ability to competitively block the action of ACh at M3 receptors in the bladder, thereby reducing involuntary detrusor contractions and improving the symptoms of OAB. This guide will delve into the core aspects of Darifenacin's mechanism of action.
Molecular Mechanism of Action
Darifenacin functions as a competitive antagonist at the muscarinic M3 receptor. In the detrusor smooth muscle, parasympathetic nerve terminals release ACh, which binds to and activates M3 receptors on the surface of detrusor smooth muscle cells. This activation initiates a downstream signaling cascade that leads to muscle contraction. Darifenacin, by binding to the M3 receptor without activating it, prevents ACh from binding and initiating this contractile signal.
Receptor Binding Profile
The selectivity of Darifenacin for the M3 receptor subtype over other muscarinic receptor subtypes is a key feature of its pharmacological profile. This selectivity is thought to contribute to a favorable side-effect profile, particularly with regard to central nervous system (CNS) and cardiovascular effects, which are primarily mediated by M1 and M2 receptors, respectively.
The binding affinities of Darifenacin for the five human muscarinic receptor subtypes have been determined in various studies, typically using radioligand binding assays with Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.
Table 1: Binding Affinities (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes [1]
| Receptor Subtype | Mean pKi (± SEM) |
| M1 | 8.2 (± 0.04) |
| M2 | 7.4 (± 0.1) |
| M3 | 9.1 (± 0.1) |
| M4 | 7.3 (± 0.1) |
| M5 | 8.0 (± 0.1) |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. The binding of an agonist, such as ACh, to the M3 receptor triggers a conformational change, leading to the activation of the associated Gq/11 protein. This initiates a well-defined intracellular signaling cascade. Darifenacin blocks this pathway at its inception by preventing receptor activation.
Functional Effects on Detrusor Muscle
The primary functional consequence of Darifenacin's mechanism of action is the inhibition of detrusor muscle contraction. This has been demonstrated in numerous in vitro and in vivo studies.
Inhibition of Agonist-Induced Contractions
In isolated detrusor muscle strips, Darifenacin potently inhibits contractions induced by muscarinic agonists such as carbachol. The potency of this inhibition is a key measure of its functional activity at the M3 receptor.
Table 2: Functional Antagonist Potency of Darifenacin in Human Detrusor Muscle [2]
| Parameter | Value |
| pA2 vs. Carbachol | 9.34 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Uroselectivity
"Uroselectivity" refers to the preferential effect of a drug on the urinary bladder over other organs, such as the salivary glands. While Darifenacin exhibits high selectivity for the M3 receptor subtype, its functional uroselectivity in clinical practice is a subject of discussion. Preclinical studies in animal models have suggested a degree of functional selectivity for the bladder over salivary glands.
Table 3: Inhibitory Potency (ID50) of Darifenacin in Different Tissues (Animal Model) [3]
| Tissue | ID50 (nmol/kg) |
| Bladder | 6.7 |
| Salivary Gland | 67 |
ID50 is the dose of a drug that causes a 50% inhibition of a specific response. A lower ID50 indicates higher potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Darifenacin.
Radioligand Binding Assay
This assay is used to determine the binding affinity of Darifenacin for different muscarinic receptor subtypes.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured under standard conditions.
-
Cells are harvested and subjected to homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, cell membranes (a specific amount of protein), a fixed concentration of the radioligand (e.g., [N-methyl-³H]-scopolamine methyl chloride, [³H]-NMS), and varying concentrations of unlabeled Darifenacin.
-
For determination of non-specific binding, a high concentration of a non-selective muscarinic antagonist (e.g., atropine) is added to a set of wells.
-
The plates are incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Darifenacin.
-
The data are plotted as the percentage of specific binding versus the logarithm of the Darifenacin concentration.
-
A competition binding curve is generated, and the IC50 (the concentration of Darifenacin that inhibits 50% of the specific radioligand binding) is determined.
-
The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Isolated Detrusor Muscle Strip Contractility Assay
This ex vivo assay measures the functional effect of Darifenacin on detrusor muscle contractility.
Protocol:
-
Tissue Preparation:
-
Human bladder tissue is obtained from patients undergoing cystectomy, with appropriate ethical approval and patient consent.
-
The bladder is placed in cold, oxygenated physiological salt solution (e.g., Krebs solution).
-
The urothelium and connective tissue are carefully dissected away to isolate the detrusor muscle.
-
The detrusor muscle is cut into small strips of a standardized size.
-
-
Experimental Setup:
-
The muscle strips are mounted vertically in organ baths containing oxygenated Krebs solution maintained at 37°C.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to measure muscle tension.
-
The strips are allowed to equilibrate under a resting tension for a period of time.
-
-
Experimental Procedure:
-
The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
After a washout period, the tissue is pre-incubated with a specific concentration of Darifenacin for a defined period.
-
A cumulative concentration-response curve to a contractile agonist, typically carbachol, is then generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.
-
This procedure is repeated with different concentrations of Darifenacin.
-
-
Data Analysis:
-
The magnitude of the contraction at each agonist concentration is measured.
-
Concentration-response curves for the agonist are plotted in the absence and presence of different concentrations of Darifenacin.
-
A Schild plot analysis is performed to determine the pA2 value, which quantifies the potency of Darifenacin as a competitive antagonist.
-
Conclusion
Darifenacin's mechanism of action in the detrusor muscle is centered on its high affinity and selectivity for the M3 muscarinic receptor. By competitively antagonizing the effects of acetylcholine at this receptor, Darifenacin effectively inhibits the primary signaling pathway responsible for detrusor muscle contraction. This targeted action leads to a reduction in involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder. The quantitative data from receptor binding and functional assays, along with a clear understanding of the underlying signaling pathways and experimental methodologies, provide a robust foundation for the continued study and clinical application of Darifenacin in the management of OAB.
References
Tarafenacin: A Deep Dive into its M3 Muscarinic Receptor Binding Affinity and Selectivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tarafenacin, also known as darifenacin, is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[1][2] This selectivity for the M3 receptor subtype, which is primarily responsible for mediating bladder muscle contractions, makes this compound a key therapeutic agent in the treatment of overactive bladder (OAB).[3] Its mechanism of action involves blocking the effects of acetylcholine on the detrusor muscle, leading to muscle relaxation and an increased capacity of the bladder. This technical guide provides a comprehensive overview of the M3 receptor binding affinity and selectivity of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Quantitative Binding Affinity and Selectivity
The affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been extensively characterized through in vitro radioligand binding assays. These studies consistently demonstrate a high affinity for the M3 receptor and significant selectivity over the other subtypes.
Binding Affinity of this compound for Muscarinic Receptor Subtypes
The binding affinity of this compound is typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the negative logarithm of the inhibition constant (pKi). The following table summarizes the quantitative binding data from various studies.
| Receptor Subtype | pKi | Ki (nM) | Kd (nM) | Reference |
| M1 | 8.2 | - | 1.6 | |
| M2 | 7.4 | - | - | |
| M3 | 9.1 | 0.19 | 0.33 | |
| M4 | 7.3 | - | - | |
| M5 | 8.0 | - | 0.4 |
Note: Ki and Kd values are inversely proportional to binding affinity, while pKi is directly proportional.
Selectivity of this compound for M3 Receptors
The selectivity of this compound for the M3 receptor over other muscarinic subtypes is a critical aspect of its therapeutic profile, as it minimizes side effects associated with the blockade of other M receptors. For instance, the lack of high affinity for M1 and M2 receptors is associated with a reduced risk of cognitive and cardiovascular adverse effects, respectively.
| Comparison | Selectivity (Fold-Difference) | Reference |
| M3 vs M1 | ~9 | |
| M3 vs M2 | ~59 | |
| M3 vs M4 | ~59 | |
| M3 vs M5 | ~12 | |
| M3 vs M2 (urinary vs cardiac selectivity) | 199 |
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity and selectivity is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [N-methyl-3H]-scopolamine ([3H]-NMS) or [3H]-darifenacin.
-
Unlabeled Ligands: this compound (darifenacin), atropine (for defining non-specific binding), and other muscarinic antagonists for comparison.
-
Buffers: HEPES buffer (20 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filter plates (e.g., MultiScreen HTS), and vacuum manifold.
Procedure
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the membranes in the assay buffer.
-
Assay Setup: In a multiwell plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.1-0.4 nM [3H]-NMS), and varying concentrations of unlabeled this compound. To determine non-specific binding, a high concentration of a non-selective antagonist like atropine (1 µM) is used in a separate set of wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G proteins. Activation of the M3 receptor by acetylcholine initiates a signaling cascade that ultimately leads to smooth muscle contraction. This compound acts as a competitive antagonist, blocking the binding of acetylcholine and thereby inhibiting this pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow of a Competitive Radioligand Binding Assay.
Conclusion
This compound exhibits a high binding affinity for the M3 muscarinic receptor and a favorable selectivity profile over other muscarinic receptor subtypes. This pharmacological profile, established through rigorous in vitro binding assays, underpins its clinical efficacy in the treatment of overactive bladder. The detailed methodologies and understanding of the underlying signaling pathways presented in this guide provide a solid foundation for further research and development in this area.
References
An In-depth Technical Guide to the Discovery and Synthesis of Darifenacin
A Note on the Topic: Initial searches for "Tarafenacin" yielded limited publicly available data, suggesting it may be a less common or developmental compound. However, extensive information is available for "Darifenacin," a structurally related and well-documented drug for overactive bladder. This guide will focus on Darifenacin, assuming a possible typographical error in the original query, to provide a comprehensive and technically detailed overview as requested.
Darifenacin, marketed under trade names such as Enablex and Emselex, is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3] This guide provides a detailed account of its discovery, synthesis, mechanism of action, and clinical findings.
Discovery and Development
Darifenacin was discovered by scientists at Pfizer's research facility in Sandwich, UK, and was identified by the code UK-88,525.[1] The development of Darifenacin was driven by the need for a more selective antimuscarinic agent for OAB that would minimize the common side effects associated with non-selective drugs, such as dry mouth, constipation, and blurred vision.[4] These side effects are often mediated by the blockade of M1, M2, and M4 muscarinic receptors. Darifenacin's high selectivity for the M3 receptor, which is the primary subtype responsible for bladder muscle contraction, offered the potential for improved tolerability.
The drug development process, from initial target discovery to market approval, is a lengthy and complex undertaking. For Darifenacin, this involved identifying the M3 receptor as a key target for OAB, followed by the design and screening of compounds that could selectively bind to and block this receptor. After extensive preclinical testing to evaluate its pharmacokinetics, pharmacodynamics, and safety, Darifenacin progressed into human clinical trials to assess its efficacy and safety in patients with OAB.
Mechanism of Action
Darifenacin is a competitive antagonist of the M3 muscarinic acetylcholine receptor. In the human body, acetylcholine is a neurotransmitter that binds to muscarinic receptors to mediate various physiological functions. The M3 receptors are predominantly located on the smooth muscle of the urinary bladder (detrusor muscle) and are responsible for its contraction.
By selectively blocking these M3 receptors, Darifenacin inhibits the action of acetylcholine, leading to the relaxation of the detrusor muscle. This relaxation increases the bladder's capacity to hold urine and reduces the involuntary bladder contractions that cause the symptoms of OAB, such as urgency, frequency, and urge incontinence. In vitro studies have demonstrated that Darifenacin has a significantly higher affinity for the M3 receptor compared to other muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity is thought to contribute to its favorable side-effect profile, particularly with regard to central nervous system and cardiovascular effects, which are often associated with the blockade of M1 and M2 receptors, respectively.
dot
Caption: Signaling pathway of Darifenacin's mechanism of action.
Synthesis of Darifenacin
Several synthetic routes for Darifenacin hydrobromide have been reported. A common approach involves the reaction of (S)-3-hydroxypyrrolidine with a protected form of 2,2-diphenylacetonitrile, followed by alkylation and hydrolysis. The synthesis is a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer, which is the active form of the drug.
One patented synthetic pathway is illustrated below. This process is designed to be scalable for industrial production while minimizing the use of hazardous reagents.
dot
Caption: A representative synthetic route for Darifenacin.
Experimental Protocols
Objective: To synthesize a key intermediate in the Darifenacin synthesis.
Materials:
-
1-Benzenesulfonyl-(S)-3-(p-toluenesulfonyloxy)pyrrolidine (Intermediate B)
-
Diphenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Brine
Procedure:
-
A solution of diphenylacetonitrile in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF at 0°C under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 1-benzenesulfonyl-(S)-3-(p-toluenesulfonyloxy)pyrrolidine in anhydrous DMF is added dropwise to the reaction mixture at 0°C.
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The reaction is quenched by the slow addition of water at 0°C.
-
The mixture is extracted with toluene.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-1-benzenesulfonyl-3-(diphenylacetonitrile)pyrrolidine.
Objective: To convert the nitrile intermediate to the final amide product, Darifenacin.
Materials:
-
(S)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-(diphenylacetonitrile)pyrrolidine (Intermediate E)
-
Concentrated sulfuric acid
-
Water
-
Dichloromethane
-
Sodium hydroxide solution
Procedure:
-
Concentrated sulfuric acid is added to (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-(diphenylacetonitrile)pyrrolidine at 0°C.
-
The reaction mixture is stirred at 80°C for 4 hours.
-
The mixture is cooled to room temperature and poured into ice-water.
-
The aqueous solution is basified with a sodium hydroxide solution to pH 10-12.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude Darifenacin is purified by recrystallization.
Quantitative Data
The efficacy and safety of Darifenacin have been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Darifenacin in Patients with Overactive Bladder (12-Week Study)
| Parameter | Placebo (n=388) | Darifenacin 7.5 mg (n=337) | Darifenacin 15 mg (n=334) |
| Median % Change in Incontinence Episodes/week | - | -68.4% | -76.8% |
| Mean Change in Micturitions/day | -1.0 | -1.7 | -2.0 |
| Mean Change in Urgency Episodes/day | -1.6 | -2.4 | -2.7 |
| Mean Change in Volume Voided/micturition (mL) | +15 | +30 | +35 |
| *p < 0.01 vs. placebo |
Table 2: Common Adverse Events in Darifenacin Clinical Trials
| Adverse Event | Placebo (%) | Darifenacin 7.5 mg (%) | Darifenacin 15 mg (%) |
| Dry Mouth | 8 | 20 | 35 |
| Constipation | 6 | 15 | 21 |
| Headache | 4 | 4 | 3 |
| Dyspepsia | 1 | 3 | 3 |
| Nausea | 2 | 3 | 2 |
| Urinary Tract Infection | 3 | 4 | 3 |
Clinical Trial Design
A typical clinical trial for evaluating the efficacy and safety of Darifenacin in OAB is a multicenter, randomized, double-blind, placebo-controlled study.
dot
Caption: Workflow of a typical Phase III clinical trial for Darifenacin.
Inclusion Criteria for Clinical Trials often include:
-
Adult patients with a history of OAB symptoms (urgency, frequency, urge incontinence) for at least 6 months.
-
A minimum number of micturitions and incontinence episodes recorded in a patient diary during the run-in period.
Exclusion Criteria often include:
-
Urinary retention or other clinically significant urinary tract disorders.
-
Contraindications to anticholinergic medications.
-
Severe liver disease.
The primary efficacy endpoints in these trials are typically the change from baseline in the number of incontinence episodes, micturition frequency, and urgency episodes. Safety is assessed through the monitoring of adverse events, vital signs, and laboratory tests.
References
An In-depth Technical Guide to Tarafenacin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarafenacin, also known as SVT-40776, is a potent and highly selective antagonist of the muscarinic acetylcholine receptor M3 (M3R). This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its binding affinity, selectivity, and clinical trial data, alongside detailed experimental methodologies and visualizations of relevant signaling pathways. This guide is intended to serve as a core resource for researchers and professionals involved in the development of therapies targeting the muscarinic system.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with the systematic IUPAC name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀F₄N₂O₂ | PubChem |
| Molecular Weight | 408.4 g/mol | PubChem |
| IUPAC Name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | PubChem |
| CAS Number | 385367-47-5 | PubChem |
| Synonyms | SVT-40776, Tarafenacinum | PubChem |
| Physical Description | Solid (Predicted) | PubChem |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Chemical Structure:
Pharmacological Properties
Mechanism of Action
This compound is a competitive antagonist of the muscarinic acetylcholine M3 receptor.[1] M3 receptors are predominantly located on smooth muscle cells, including the detrusor muscle of the bladder, and are coupled to Gq/11 proteins. Antagonism of these receptors by this compound leads to the inhibition of acetylcholine-induced smooth muscle contraction.
Pharmacodynamics
-
Receptor Binding Affinity: this compound exhibits high affinity for the human M3 muscarinic receptor with a reported inhibitory constant (Ki) of 0.19 nM.[2]
-
Receptor Selectivity: In vitro studies have demonstrated that this compound is highly selective for the M3 receptor over the M2 receptor, with a selectivity of approximately 200-fold.[2][3] This high selectivity is a key characteristic, as M2 receptors are involved in cardiac function, and their blockade can lead to undesirable side effects. A comprehensive selectivity profile across all muscarinic receptor subtypes (M1-M5) is not yet fully publicly available.
Pharmacokinetics (ADME)
Detailed preclinical and clinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not extensively published.
Signaling Pathways
As an M3 muscarinic receptor antagonist, this compound blocks the canonical Gq-coupled signaling pathway initiated by acetylcholine. The following diagram illustrates this pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway and this compound's Point of Intervention.
Clinical Studies
A phase 2, multicentre, placebo-controlled, randomised, double-blind study was conducted to evaluate the dose-response relationship, efficacy, and safety of this compound for the treatment of overactive bladder (OAB).[1]
Study Design
-
Participants: Adult patients with OAB for at least 6 months, with an average of ≥ 8 micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3 days.
-
Intervention: Patients were randomized to receive either this compound 0.2 mg, this compound 0.4 mg, or a placebo daily for 12 weeks.
-
Primary Endpoint: The primary objective was to compare the mean change in the number of micturitions per 24 hours from baseline to 12 weeks.
Key Findings
| Outcome | Placebo | This compound 0.2 mg | This compound 0.4 mg |
| Mean Decrease in Micturitions/24h | -1.77 ± 2.95 | -1.92 ± 2.45 | -2.43 ± 2.21 (p=0.033 vs placebo) |
| Most Common Adverse Event | - | Dry Mouth | Dry Mouth |
The study concluded that this compound 0.4 mg significantly decreased the number of micturitions in patients with OAB compared to placebo, and both doses were well tolerated.
Caption: Workflow of the Phase 2 Clinical Trial of this compound for Overactive Bladder.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound like this compound to muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Reference Compound: A high-concentration of a known non-selective antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
-
Equipment: Cell culture supplies, centrifuge, 96-well filter plates, and a liquid scintillation counter.
Method:
-
Membrane Preparation:
-
Culture the recombinant cells to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a known protein concentration.
-
-
Binding Assay:
-
In a 96-well filter plate, add the following in triplicate:
-
A fixed concentration of the radioligand ([³H]-NMS).
-
A range of concentrations of the test compound (this compound).
-
The prepared cell membrane suspension.
-
-
For total binding wells, omit the test compound.
-
For non-specific binding wells, add a high concentration of the reference compound instead of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Add a scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding data against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: General Workflow for a Radioligand Binding Assay.
Conclusion
This compound is a promising M3 selective muscarinic receptor antagonist with demonstrated efficacy in a phase 2 clinical trial for overactive bladder. Its high affinity and selectivity for the M3 receptor suggest a favorable therapeutic profile with a potentially reduced risk of M2 receptor-mediated cardiac side effects. Further research is warranted to fully elucidate its complete pharmacological profile, including a comprehensive selectivity panel, detailed pharmacokinetic properties, and further clinical evaluation in larger patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
An In-depth Technical Guide on the In Vivo Effects of Tarafenacin on Bladder Contractility
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the in vivo effects of Tarafenacin is currently limited, with data primarily available from a single Phase 2b clinical trial. This guide is a comprehensive summary of the existing data.
Executive Summary
This compound is an investigational antimuscarinic agent, specifically a muscarinic acetylcholine receptor M3 antagonist, being developed for the treatment of overactive bladder (OAB). The primary mechanism of action for reducing bladder contractility is through the blockade of M3 receptors on the detrusor muscle. Clinical trial data indicates that this compound, at a dose of 0.4 mg daily, can significantly reduce micturition frequency in patients with OAB. This technical guide provides a detailed overview of the available in vivo data, experimental protocols, and the proposed mechanism of action for this compound.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of the muscarinic M3 receptor. In the bladder, the detrusor muscle is predominantly controlled by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to M3 muscarinic receptors on the surface of the detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and urination.
By blocking the M3 receptor, this compound prevents ACh from binding, thereby inhibiting the downstream signaling pathway that leads to bladder muscle contraction. This results in a relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder, such as urinary frequency and urgency.
Quantitative Data from In Vivo Studies
The primary source of in vivo quantitative data for this compound comes from a Phase 2b clinical trial in patients with OAB. The study evaluated the efficacy and safety of two daily doses of this compound (0.2 mg and 0.4 mg) compared to a placebo over a 12-week period.[1]
Table 1: Efficacy of this compound in Reducing Micturition Frequency in OAB Patients [1]
| Treatment Group | Mean Decrease in Micturitions per 24h (± SD) | p-value (vs. Placebo) |
| This compound 0.4 mg | -2.43 (± 2.21) | 0.033 |
| This compound 0.2 mg | -1.92 (± 2.45) | 0.393 |
| Placebo | -1.77 (± 2.95) | - |
SD: Standard Deviation
The results indicate a statistically significant decrease in the number of micturitions per 24 hours for the 0.4 mg this compound group compared to placebo.[1] The 0.2 mg dose did not show a statistically significant difference from placebo.[1] There were no statistically significant differences in the mean change of urgency episodes per 24 hours among the three groups.[1] The most common adverse event reported was dry mouth.
Experimental Protocols
The following is a detailed methodology for the key clinical trial that has provided the available in vivo data for this compound.
4.1 Phase 2b Clinical Trial Protocol
-
Study Design: A multicentre, placebo-controlled, randomised, double-blind, phase 2b study was conducted.
-
Patient Population: Adult patients with a diagnosis of OAB for at least 6 months were enrolled. Inclusion criteria included an average of ≥ 8 micturitions per day and either ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3 days.
-
Randomization and Blinding: A total of 334 patients were screened, and 235 were randomized to one of three treatment arms: this compound 0.2 mg, this compound 0.4 mg, or placebo. The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.
-
Treatment Regimen: Patients received their assigned treatment (this compound 0.2 mg, this compound 0.4 mg, or placebo) orally once daily for 12 weeks.
-
Primary Objective: The primary endpoint was to compare the mean change in the number of micturitions per 24 hours from baseline to 12 weeks after treatment between the two this compound doses and the placebo.
-
Data Collection: Efficacy and safety data were collected throughout the 12-week treatment period.
Conclusion
This compound, a muscarinic M3 receptor antagonist, has demonstrated potential in the treatment of overactive bladder. The available in vivo data from a Phase 2b clinical trial indicates that a 0.4 mg daily dose significantly reduces the frequency of micturition in OAB patients. The drug was also well tolerated at the tested doses. Further clinical development and publication of preclinical in vivo studies will be necessary to provide a more comprehensive understanding of this compound's effects on bladder contractility and its full therapeutic potential. Researchers and drug development professionals should monitor for future publications on this compound.
References
Tarafenacin Dose-Response Relationship in Clinical Studies for Overactive Bladder
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is based on publicly available data from a Phase 2 clinical study. Tarafenacin is an investigational antimuscarinic agent, and the available data is not as extensive as for marketed drugs.
Introduction
Overactive Bladder (OAB) is a syndrome characterized by urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence. The primary pathophysiology involves involuntary contractions of the bladder's detrusor muscle, which is heavily mediated by the muscarinic cholinergic system. This compound is a novel muscarinic acetylcholine receptor M3 antagonist investigated for the treatment of OAB.[1] This guide provides a technical overview of the clinical dose-response relationship of this compound, focusing on efficacy and safety data from its Phase 2 development.
Mechanism of Action: M3 Receptor Antagonism
This compound functions as an antagonist of the muscarinic acetylcholine receptor M3 (M3R).[1] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle cells. This binding initiates a signaling cascade that leads to muscle contraction. By blocking this receptor, this compound competitively inhibits the action of acetylcholine, leading to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB.
Caption: this compound blocks the M3 receptor on detrusor muscle, inhibiting contraction.
Clinical Efficacy: Phase 2b Dose-Response Data
A multicentre, randomized, double-blind, placebo-controlled Phase 2b study was conducted to evaluate the dose-response relationship of this compound for the treatment of OAB.[1] Patients were randomized to receive placebo, 0.2 mg this compound, or 0.4 mg this compound daily for 12 weeks.[1]
Primary Efficacy Endpoint
The primary endpoint was the mean change in the number of micturitions per 24 hours from baseline to 12 weeks.[1] The 0.4 mg dose showed a statistically significant reduction compared to placebo.
Table 1: Mean Change in Micturitions per 24 Hours at 12 Weeks
| Treatment Group | Mean Change from Baseline (± SD) | P-value vs. Placebo |
|---|---|---|
| Placebo | -1.77 (± 2.95) | N/A |
| This compound 0.2 mg | -1.92 (± 2.45) | 0.393 |
| this compound 0.4 mg| -2.43 (± 2.21) | 0.033 |
Secondary Efficacy Endpoints
There were no statistically significant differences observed among the three groups in the mean change of urgency episodes per 24 hours. Data for other secondary endpoints such as incontinence episodes or bladder capacity were not detailed in the available publication.
Safety and Tolerability Profile
Both the 0.2 mg and 0.4 mg doses of this compound were reported to be well tolerated. The safety profile is consistent with the antimuscarinic class of drugs.
Table 2: Key Adverse Events
| Adverse Event | Placebo | This compound 0.2 mg | This compound 0.4 mg | Comments |
|---|---|---|---|---|
| Dry Mouth | - | - | - | The most common adverse event. Specific incidence rates were not provided. |
| Blurred Vision | - | - | - | No significant difference compared with placebo. |
| Constipation | - | - | - | No significant difference compared with placebo. |
Experimental Protocols
The core methodology for the Phase 2b dose-finding study is summarized below.
Study Design
-
Type: Multicentre, placebo-controlled, randomized, double-blind, Phase 2b study.
-
Duration: 12 weeks of daily treatment.
-
Arms:
-
This compound 0.2 mg
-
This compound 0.4 mg
-
Placebo
-
Patient Population
-
Inclusion Criteria:
-
Adult patients with OAB for at least 6 months.
-
Average of ≥ 8 micturitions per day.
-
Either ≥ 3 incontinence episodes per 3 days OR a total of ≥ 6 urgency episodes per 3 days.
-
-
Sample Size: A total of 334 patients were screened, and 235 were randomized to treatment groups.
Caption: Diagram of the Phase 2b clinical trial workflow for this compound.
Conclusion
The available clinical data from a Phase 2b study demonstrates a dose-response relationship for this compound in treating OAB symptoms. The 0.4 mg daily dose provided a statistically significant reduction in the frequency of micturitions compared to placebo, while the 0.2 mg dose did not. Both doses were well tolerated, with a safety profile characteristic of the antimuscarinic class. These findings supported the 0.4 mg dose for further investigation, though results from subsequent Phase 3 trials are not publicly available. This guide highlights the foundational data establishing the clinical potential and dose-selection rationale for this compound in OAB.
References
Unveiling the Pharmacodynamics of Darifenacin in Urothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides an in-depth exploration of the pharmacodynamics of Darifenacin, a potent and selective muscarinic M3 receptor antagonist. While the initial query referenced "Tarafenacin," the preponderance of scientific literature points to "Darifenacin" as the intended subject of interest for the treatment of overactive bladder (OAB). This document will, therefore, focus on the well-established data for Darifenacin, offering a comprehensive resource on its mechanism of action, receptor affinity, and effects on urothelial cell signaling.
Darifenacin is a cornerstone in the management of OAB, a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] Its therapeutic efficacy stems from its targeted action on the muscarinic M3 receptors predominantly found in the detrusor muscle of the bladder.[3][4] By competitively antagonizing these receptors, Darifenacin leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1]
This guide synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of critical signaling pathways and workflows to facilitate a deeper understanding of Darifenacin's interaction with urothelial cells.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of Darifenacin.
Table 1: Muscarinic Receptor Binding Affinity of Darifenacin
| Muscarinic Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (vs. M3) | Reference |
| M1 | 8.2 | 6.31 | 8.9 | |
| M2 | 7.4 | 39.81 | 59.3 | |
| M3 | 9.1 | 0.79 | 1.0 | |
| M4 | 7.3 | 50.12 | 63.4 | |
| M5 | 8.0 | 10.00 | 12.7 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of Darifenacin in Human Detrusor Muscle
| Compound | pA2 Value | Reference |
| Darifenacin | 9.34 | |
| Atropine | 9.26 | |
| Oxybutynin | 7.74 | |
| Propiverine | 7.68 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Table 3: Clinical Efficacy of Darifenacin in Overactive Bladder (12-week treatment)
| Treatment Group | Reduction in Incontinence Episodes per Week | Change in Micturition Frequency per Day | Change in Mean Volume Voided (mL) | Reference |
| Darifenacin 7.5 mg | -67.7% (p=0.010 vs. placebo) | -1.8 (p<0.001 vs. placebo) | +28.0 (p<0.040 vs. placebo) | |
| Darifenacin 15 mg | -72.8% (p=0.017 vs. placebo) | -2.1 (p<0.001 vs. placebo) | +32.0 (p<0.001 vs. placebo) | |
| Placebo | -55.9% | -1.1 | +15.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the study of Darifenacin in urothelial cells.
Urothelial Cell Culture
Objective: To establish and maintain primary human urothelial cell cultures or immortalized urothelial cell lines for in vitro experiments.
Materials:
-
Human bladder tissue (from cystectomy or biopsy) or cryopreserved urothelial cells (e.g., UROtsa cell line).
-
Urothelial Cell Growth Medium.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Tissue culture flasks and plates.
-
CO2 incubator.
Protocol:
-
For Primary Cultures:
-
Aseptically collect fresh human bladder tissue.
-
Wash the tissue multiple times with sterile PBS to remove any contaminants.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with a solution of dispase and trypsin to dissociate the urothelial cells from the underlying stroma.
-
Neutralize the enzymes with growth medium containing serum.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in Urothelial Cell Growth Medium and plate onto collagen-coated tissue culture flasks.
-
-
For Cell Lines (e.g., UROtsa):
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed growth medium.
-
Centrifuge to pellet the cells and remove cryoprotectant.
-
Resuspend the cells in fresh growth medium and plate into a new culture flask.
-
-
Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the growth medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them using Trypsin-EDTA to detach the cells.
-
Plate the detached cells into new flasks or plates at a lower density for further expansion or experimentation.
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Darifenacin for muscarinic M3 receptors expressed in urothelial cells or cell lines.
Materials:
-
Urothelial cell membrane preparations expressing M3 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic radioligand.
-
Darifenacin solutions of varying concentrations.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Prepare urothelial cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled Darifenacin.
-
For total binding, add assay buffer instead of Darifenacin.
-
For non-specific binding, add a saturating concentration of atropine.
-
Add a fixed concentration of the radioligand (e.g., [³H]-NMS) to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Darifenacin by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the Darifenacin concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of Darifenacin by measuring its ability to inhibit agonist-induced increases in intracellular calcium in urothelial cells.
Materials:
-
Urothelial cells cultured in black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Darifenacin solutions of varying concentrations.
-
A fluorescence plate reader capable of kinetic measurements.
Protocol:
-
Seed urothelial cells into 96-well plates and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution (e.g., Fluo-4 AM with Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with varying concentrations of Darifenacin or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of the muscarinic agonist (e.g., carbachol) into each well and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the Darifenacin concentration to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of Darifenacin that inhibits 50% of the agonist-induced calcium response.
Cell Viability/Proliferation Assay
Objective: To evaluate the effect of Darifenacin on the viability and proliferation of urothelial cells, particularly in the context of bladder cancer cell lines.
Materials:
-
Urothelial cells or bladder cancer cell lines (e.g., T24, 5637).
-
96-well tissue culture plates.
-
Darifenacin solutions of varying concentrations.
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or a commercial kit).
-
Spectrophotometer (plate reader).
Protocol:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of Darifenacin or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent into a colored product by metabolically active cells.
-
Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability as a function of the Darifenacin concentration to determine its effect on cell proliferation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Darifenacin exhibits a highly selective and potent antagonist profile at the muscarinic M3 receptor, which is the primary mediator of detrusor muscle contraction. This selectivity translates into clinical efficacy for the treatment of overactive bladder, with a favorable side-effect profile compared to less selective antimuscarinic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacodynamics of Darifenacin and similar compounds in urothelial cells. Future research may focus on the long-term effects of M3 receptor blockade on urothelial cell function and the potential implications for bladder health and disease.
References
- 1. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darifenacin: in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Tarafenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data on the specific off-target effects of Tarafenacin is limited. This guide summarizes available clinical information for this compound and provides a representative off-target profile for a selective M3 muscarinic antagonist using data from the related compound, Darifenacin, for illustrative purposes. Standard preclinical safety pharmacology protocols are also detailed to provide a framework for the assessment of such effects.
Introduction to this compound and its On-Target Activity
This compound is a muscarinic acetylcholine M3 receptor antagonist that has been investigated for the treatment of overactive bladder (OAB).[1] Its therapeutic effect is mediated by the blockade of M3 receptors in the detrusor muscle of the bladder, leading to muscle relaxation and a reduction in urinary urgency and frequency. As with any pharmacologically active agent, understanding the potential for interactions with unintended biological targets is crucial for a comprehensive safety assessment. This guide explores the known and potential off-target effects of this compound.
Clinical Observations of Potential Off-Target Effects
A phase 2b, multicenter, placebo-controlled, randomized, double-blind study evaluated the efficacy and safety of this compound at daily doses of 0.2 mg and 0.4 mg for 12 weeks in patients with OAB.[1] The most frequently reported adverse event was dry mouth.[1] Notably, there were no statistically significant differences in the incidence of blurred vision and constipation when compared with the placebo group.[1]
Table 1: Clinically Observed Adverse Events for this compound in a Phase 2b Study [1]
| Adverse Event | This compound 0.2 mg | This compound 0.4 mg | Placebo |
| Dry Mouth | Most Common | Most Common | Less Common |
| Blurred Vision | Not Significantly Different from Placebo | Not Significantly Different from Placebo | - |
| Constipation | Not Significantly Different from Placebo | Not Significantly Different from Placebo | - |
These clinical findings, particularly dry mouth, are characteristic of antimuscarinic agents and can be attributed to the blockade of M3 receptors in the salivary glands (an on-target effect in a different tissue). The lack of significant blurred vision and constipation at the tested doses may suggest a degree of selectivity for the bladder over M3 receptors in the ciliary muscle and gastrointestinal tract, respectively. However, a comprehensive preclinical off-target assessment is necessary to fully characterize the safety profile.
Predicted Off-Target Profile: A Comparative Analysis with Darifenacin
In the absence of a publicly available, detailed preclinical off-target binding profile for this compound, the profile of Darifenacin, another selective M3 muscarinic antagonist, can serve as a relevant comparator. In vitro studies using human recombinant muscarinic receptor subtypes have shown that Darifenacin has a greater affinity for the M3 receptor compared to other muscarinic receptor subtypes.
Table 2: Comparative Binding Affinities (pKi) of Darifenacin for Human Muscarinic Receptor Subtypes
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) | M5 Receptor (pKi) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
The data in Table 2 illustrates that while Darifenacin is most potent at the M3 receptor, it still possesses measurable affinity for other muscarinic receptor subtypes, particularly M1 and M5. This lack of absolute specificity is a common characteristic of many drugs and underscores the potential for off-target effects. For instance, interaction with M1 receptors in the central nervous system could potentially lead to cognitive side effects, although the M3 selectivity of drugs like Darifenacin is thought to minimize such risks.
Standard Experimental Protocols for Off-Target Profiling
A thorough investigation of off-target effects is a standard component of preclinical drug development. The following are key experimental protocols employed in safety pharmacology studies.
Receptor Binding Assays
Objective: To determine the binding affinity of a test compound against a broad panel of receptors, ion channels, and transporters.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is prepared in a range of concentrations.
-
Membrane Preparation: Cell membranes expressing the target receptors of interest are isolated and prepared. These can be from recombinant cell lines or native tissues.
-
Radioligand Binding: A specific radioligand with known high affinity for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the off-target receptor.
Functional Assays
Objective: To assess the functional consequences of a test compound binding to an off-target receptor (i.e., agonist, antagonist, or inverse agonist activity).
Methodology:
-
Cell Culture: Cells expressing the off-target receptor of interest are cultured.
-
Compound Application: The cells are treated with varying concentrations of the test compound.
-
Stimulation (for antagonists): For assessing antagonistic activity, the cells are co-treated with a known agonist for the receptor.
-
Measurement of Second Messengers: The cellular response is measured by quantifying the levels of downstream signaling molecules (second messengers), such as cyclic AMP (cAMP), inositol phosphates (IP), or intracellular calcium.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of the test compound.
hERG Channel Assay
Objective: To evaluate the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical off-target effect that can lead to cardiac arrhythmias (QT prolongation).
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology is the gold standard method. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
Compound Perfusion: The test compound is perfused over the cell at various concentrations.
-
Data Analysis: The effect of the compound on the hERG current is measured, and the concentration that inhibits the current by 50% (IC50) is determined.
Visualizing Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
The five subtypes of muscarinic acetylcholine receptors (M1-M5) couple to different G proteins and initiate distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the potential functional consequences of off-target binding.
Caption: Simplified signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.
General Workflow for Off-Target Effect Investigation
The process of identifying and characterizing off-target effects involves a tiered approach, starting with broad screening and progressing to more detailed functional and in vivo studies.
Caption: A typical experimental workflow for the investigation of off-target drug effects during preclinical development.
Conclusion
While this compound has demonstrated clinical efficacy in treating overactive bladder with a generally well-tolerated profile in a phase 2 study, a comprehensive understanding of its off-target effects requires detailed preclinical safety pharmacology data. The observed adverse event of dry mouth is consistent with its on-target M3 receptor antagonist activity. By examining the off-target profile of the related compound Darifenacin, it is evident that even selective agents can exhibit polypharmacology. A systematic approach utilizing broad panel receptor binding screens, functional assays, and specific safety assessments like the hERG assay is essential to fully characterize the safety profile of this compound and any new chemical entity. This in-depth understanding of off-target interactions is paramount for ensuring patient safety and successful drug development.
References
Methodological & Application
Tarafenacin In Vitro Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin, also known as Darifenacin, is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1] This selectivity for the M3 subtype, which is primarily responsible for bladder muscle contraction, makes this compound a key therapeutic agent for the treatment of overactive bladder.[2][3] Understanding the binding characteristics of this compound to its target receptor, as well as its selectivity profile across other muscarinic receptor subtypes, is crucial for both basic research and clinical development.
These application notes provide a detailed protocol for conducting an in vitro receptor binding assay to determine the affinity of this compound for the five human muscarinic receptor subtypes (M1-M5). The described methodology is a competitive radioligand binding assay, a fundamental technique in pharmacology for characterizing drug-receptor interactions.[4]
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities of this compound for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes. The data are presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | This compound pKi [mean (SEM)] | This compound Ki (nM) |
| M1 | 8.2 (0.04)[2] | 6.31 |
| M2 | 7.4 (0.1) | 39.81 |
| M3 | 9.1 (0.1) | 0.79 |
| M4 | 7.3 (0.1) | 50.12 |
| M5 | 8.0 (0.1) | 10.00 |
SEM: Standard Error of the Mean. Ki values were calculated from the pKi values.
These data clearly demonstrate this compound's high affinity and selectivity for the M3 muscarinic receptor subtype.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for muscarinic receptors.
Objective:
To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes M1, M2, M3, M4, and M5 using a competitive radioligand binding assay with [N-methyl-³H]-scopolamine ([³H]NMS).
Materials:
-
Test Compound: this compound (Darifenacin)
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS), specific activity 70-90 Ci/mmol
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic M1, M2, M3, M4, or M5 receptors.
-
Non-specific Binding Control: Atropine (1 µM)
-
Assay Buffer: 20 mM HEPES, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Equipment:
-
96-well microplates
-
Pipettes
-
Cell harvester with glass fiber filters (e.g., GF/B)
-
Liquid scintillation counter
-
Scintillation cocktail
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound in vitro receptor binding assay.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen aliquots of CHO-K1 cell membranes expressing the specific muscarinic receptor subtype on ice.
-
Homogenize the membranes in cold assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well plate in a final volume of 250 µL.
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of 1 µM atropine solution.
-
Competition Binding wells: Add 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Binding Reaction:
-
To all wells, add 50 µL of [³H]NMS diluted in assay buffer (final concentration 0.1-0.4 nM).
-
Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation to all wells.
-
Seal the plate and incubate at 20°C with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting:
-
Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.
-
-
Calculate Ki:
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]NMS).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
M3 Muscarinic Receptor Signaling Pathway
This compound exerts its pharmacological effect by blocking the M3 muscarinic receptor, which is predominantly coupled to the Gq family of G proteins. The activation of this pathway leads to a cascade of intracellular events.
Caption: Simplified signaling pathway of the M3 muscarinic receptor.
Upon binding of the endogenous agonist acetylcholine, the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including the contraction of smooth muscle. This compound, as a competitive antagonist, blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade.
References
- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ics.org [ics.org]
- 3. Darifenacin - Wikipedia [en.wikipedia.org]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Application Notes and Protocols for Cell-Based Functional Assays to Determine Tarafenacin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin is a novel antagonist of the muscarinic acetylcholine M3 receptor, which is a key target in the treatment of overactive bladder (OAB).[1][2] The M3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction, particularly in the urinary bladder.[3][4] This document provides detailed protocols for essential cell-based functional assays to characterize the activity and selectivity of this compound and similar M3 muscarinic receptor antagonists. The methodologies described herein are fundamental for preclinical drug development and pharmacological profiling.
Mechanism of Action and Signaling Pathway
Muscarinic M3 receptors are coupled to the Gq family of G-proteins. Upon stimulation by acetylcholine, the M3 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key event that triggers the contraction of smooth muscle cells. This compound, as an M3 receptor antagonist, competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and reducing bladder muscle contractions.[5]
Data Presentation: Comparative Antagonist Activity
While specific in vitro functional data for this compound is not extensively available in the public domain, the following tables present data for Darifenacin, a well-characterized M3 selective antagonist, to illustrate the expected data output from the described assays. This data serves as a benchmark for evaluating the potency and selectivity of new M3 antagonists like this compound.
Table 1: Muscarinic Receptor Binding Affinity of Darifenacin
| Receptor Subtype | Mean pKi | Ki (nM) | Selectivity Ratio (Ki / M3 Ki) |
| M1 | 8.2 | 6.31 | 7.9 |
| M2 | 7.4 | 39.8 | 49.8 |
| M3 | 9.1 | 0.8 | 1.0 |
| M4 | 7.3 | 50.1 | 62.6 |
| M5 | 8.0 | 10.0 | 12.5 |
| Data is presented as the mean from multiple studies and is intended for illustrative purposes. |
Table 2: Functional Antagonist Potency of Darifenacin
| Assay Type | Tissue/Cell Line | Agonist | Parameter | Value |
| Phosphoinositide Turnover | Guinea Pig Bladder | Carbachol | pA2 | 8.8 |
| Phosphoinositide Turnover | Guinea Pig Salivary Gland | Carbachol | pA2 | 7.9 |
| Calcium Mobilization | CHO-M3 cells | Acetylcholine | IC50 | 1.2 nM |
| pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. |
Experimental Protocols
The following are detailed protocols for key cell-based functional assays to determine the activity of this compound.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the muscarinic receptors by assessing its ability to compete with a radiolabeled ligand.
References
- 1. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and tolerability of this compound, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Tarafenacin Testing in Animal Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence.[1] The development of new therapeutics for OAB relies on robust preclinical evaluation in relevant animal models. Tarafenacin is a novel, potent, and selective muscarinic M3 receptor antagonist developed for the treatment of OAB.[2] Muscarinic M3 receptors are the primary mediators of bladder muscle contraction.[1][3] By selectively blocking these receptors, this compound aims to reduce involuntary bladder contractions, a hallmark of OAB, thereby increasing bladder capacity and reducing urinary frequency and urgency.[1]
These application notes provide detailed protocols for inducing and utilizing common animal models of OAB to test the efficacy of this compound. Due to the limited availability of published preclinical data specifically for this compound, this document utilizes efficacy data from its close structural and functional analog, Darifenacin, another selective M3 muscarinic receptor antagonist. This serves as a representative example of the expected effects of a selective M3 antagonist in these models.
Key Animal Models for Overactive Bladder Research
Several animal models are employed to mimic the pathophysiology of OAB. The choice of model often depends on the specific aspects of the condition being investigated.
-
Cyclophosphamide-Induced Cystitis Model: This model induces bladder inflammation and hyperactivity through the administration of cyclophosphamide (CYP), a chemotherapeutic agent. The toxic metabolite of CYP, acrolein, accumulates in the urine and causes bladder irritation, leading to increased voiding frequency and decreased bladder capacity. This model is particularly useful for studying the inflammatory and sensory mechanisms of OAB.
-
Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetic model of hypertension that also exhibits symptoms of OAB, including increased voiding frequency and detrusor overactivity. This model is valuable for investigating the potential links between cardiovascular disease and bladder dysfunction.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the muscarinic M3 receptor. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, triggering a signaling cascade that leads to muscle contraction and urination. By blocking this interaction, this compound reduces the frequency and intensity of involuntary detrusor contractions during the bladder filling phase, thereby alleviating the symptoms of OAB.
Signaling pathway of this compound's mechanism of action.
Experimental Protocols
Cyclophosphamide-Induced Cystitis in Rats
Objective: To induce a state of bladder hyperactivity and inflammation for the evaluation of this compound's efficacy.
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Female Sprague-Dawley rats (200-250 g)
-
Animal restraining devices
-
Metabolic cages for urine collection
-
Urodynamic testing equipment (cystometry)
Protocol:
-
Induction of Cystitis:
-
A single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg is administered to induce acute cystitis.
-
For a chronic model, repeated lower doses (e.g., 75 mg/kg i.p. every third day for three injections) can be used.
-
Control animals receive a corresponding volume of sterile saline.
-
-
This compound Administration:
-
This compound (or vehicle control) can be administered orally (p.o.) or intravenously (i.v.) at desired doses and time points relative to CYP injection. For prophylactic evaluation, administer this compound prior to CYP. For therapeutic evaluation, administer after the onset of cystitis.
-
-
Assessment of Bladder Function (Urodynamics):
-
24-48 hours after acute CYP injection, perform cystometry on anesthetized or conscious rats.
-
For conscious cystometry, implant a bladder catheter 2-3 days prior to the experiment to allow for recovery.
-
Anesthetize the rat (e.g., with urethane).
-
Insert a catheter into the bladder via the urethra or through a small incision in the bladder dome.
-
Connect the catheter to a pressure transducer and an infusion pump.
-
Infuse sterile saline at a constant rate (e.g., 0.04 mL/min).
-
Record intravesical pressure to determine urodynamic parameters.
-
Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the effect of this compound on the inherent detrusor overactivity present in SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls
-
Metabolic cages
-
Urodynamic testing equipment
Protocol:
-
Animal Acclimation:
-
Acclimate SHRs and WKY rats to the housing conditions for at least one week before the experiment.
-
-
This compound Administration:
-
Administer this compound or vehicle control daily for a predetermined period (e.g., 1-2 weeks) via oral gavage.
-
-
Assessment of Voiding Behavior (Metabolic Cages):
-
Place rats individually in metabolic cages for 24 hours to measure voiding frequency and volume per micturition.
-
-
Assessment of Bladder Function (Urodynamics):
-
Perform cystometry as described in the cyclophosphamide model to obtain detailed urodynamic parameters.
-
References
- 1. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and tolerability of this compound, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor antagonists for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Tarafenacin in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Tarafenacin in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioanalytical studies. The method utilizes a simple protein precipitation technique for sample preparation and employs a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method has been developed based on established protocols for structurally similar compounds and provides a reliable framework for the bioanalysis of this compound.
Introduction
This compound is a novel therapeutic agent for which sensitive and reliable quantification in biological matrices is essential for pharmacokinetic and toxicokinetic assessments. This document provides a detailed protocol for a robust HPLC-MS/MS method for the determination of this compound in human plasma. The methodology is designed to offer high throughput, excellent sensitivity, and reliable performance in a regulated bioanalytical environment.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2.2. Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm) is recommended.[1]
2.3. Standard Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound-d4 stock solution with the same diluent to a final concentration of 50 ng/mL.
2.4. Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput compatibility.
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound-d4 internal standard working solution (50 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
2.5. HPLC Conditions
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
2.6. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | Analyte |
Note: The parent and product ion transitions for this compound are based on those reported for the structurally similar compound Darifenacin. These values should be optimized for the specific instrument used.
Method Validation Summary
The following tables summarize the expected performance characteristics of the method, based on typical validation results for analogous compounds.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 85 - 115 | < 20 |
| LQC | 0.3 | 85 - 115 | < 15 |
| MQC | 30 | 85 - 115 | < 15 |
| HQC | 150 | 85 - 115 | < 15 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
| This compound-d4 | > 85 | < 15 |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plasma.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive protocol for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput bioanalytical applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for pharmacokinetic studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development.
References
Application Notes and Protocols: Preclinical Formulation of Tarafenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin is a potent and selective muscarinic M3 receptor antagonist investigated for the treatment of overactive bladder (OAB).[1] Like many new chemical entities, this compound's physicochemical properties present challenges for preclinical formulation development, necessitating robust strategies to ensure adequate exposure in pharmacology and toxicology studies. This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound.
This compound acts by blocking the M3 muscarinic acetylcholine receptors in the bladder's detrusor muscle. This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, which include urinary urgency, frequency, and urge incontinence.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is foundational to developing a successful formulation. While experimental data for this compound is not extensively published, publicly available computed data provides a starting point for formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀F₄N₂O₂ | PubChem[2] |
| Molecular Weight | 408.4 g/mol | PubChem[2] |
| XLogP3 | 4.2 | PubChem[2] |
| Predicted pKa (Strongest Basic) | ~9.0-10.0 (Estimated) | |
| Aqueous Solubility | Poor (Predicted based on high LogP) |
Note: Predicted pKa and aqueous solubility are estimations based on the chemical structure and LogP value, and should be experimentally verified.
Signaling Pathway of this compound in Detrusor Smooth Muscle
The following diagram illustrates the mechanism of action of this compound in the detrusor smooth muscle of the bladder.
References
Application Notes and Protocols for In Vivo Urodynamic Studies with Tarafenacin in Rats
Disclaimer: As of the latest available information, specific in vivo urodynamic studies on Tarafenacin in rats have not been published. This compound is a novel muscarinic M3 receptor antagonist.[1] This document provides a comprehensive protocol and application notes based on studies with Darifenacin , a well-established selective M3 muscarinic receptor antagonist, which serves as a relevant proxy for studying the effects of this class of compounds on bladder function in rats.[2][3][4]
These notes are intended for researchers, scientists, and drug development professionals investigating the effects of M3 antagonists on lower urinary tract function.
Introduction
Overactive bladder (OAB) is a condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by increased frequency and nocturia.[4] The primary pathophysiology of OAB involves involuntary contractions of the detrusor muscle, which is predominantly mediated by the activation of M3 muscarinic receptors by acetylcholine. This compound, like Darifenacin, is a selective M3 muscarinic receptor antagonist designed to inhibit these contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.
In vivo urodynamic studies in conscious rats are a crucial preclinical tool for evaluating the efficacy and mechanism of action of such compounds. These studies allow for the direct measurement of bladder function in a physiological setting.
Signaling Pathway of M3 Receptor Antagonism in the Bladder
This compound and Darifenacin act as competitive antagonists at the M3 muscarinic receptors on the detrusor smooth muscle cells of the bladder. By blocking the binding of acetylcholine, these drugs inhibit the downstream signaling cascade that leads to muscle contraction, resulting in bladder relaxation.
Caption: Signaling pathway of M3 receptor antagonism in the bladder.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of intravenous administration of Darifenacin (0.1 mg/kg) on bladder afferent nerve activity in female Sprague-Dawley rats. This provides insight into the drug's mechanism of action on the sensory pathways of the bladder.
| Fiber Type | Time Post-Darifenacin | Afferent Nerve Activity (% of Control) |
| Aδ Fibers | 30 min | 86 ± 27% |
| 60 min | 69 ± 32% | |
| 90 min | 56 ± 36% | |
| 120 min | 61 ± 49% | |
| C Fibers | 30 min | 70 ± 39% |
| 60 min | 57 ± 49% | |
| 90 min | 45 ± 42% | |
| 120 min | 47 ± 43% |
*p<0.05, **p<0.01 vs. control
Experimental Protocols
This section details a comprehensive protocol for performing in vivo urodynamic studies in conscious rats to evaluate the effects of a test compound like this compound. This protocol is adapted from established methodologies for urodynamic assessment in rats.
Experimental Workflow
Caption: Experimental workflow for in vivo urodynamic studies in rats.
Materials
-
Female Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine mixture)
-
Polyethylene tubing (PE-50) for bladder catheter
-
Surgical instruments
-
Sutures
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Metabolic restraining cage
-
This compound (or other test compound)
-
Vehicle (e.g., saline or appropriate solvent)
Surgical Procedure: Bladder Catheter Implantation
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Administer postoperative analgesics as required and allow the animal to recover for 3-5 days.
Urodynamic Measurement (Cystometry)
-
Place the conscious rat in a metabolic restraining cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Allow the rat to acclimate to the cage for at least 30 minutes.
-
Begin continuous infusion of room-temperature saline into the bladder at a constant rate (e.g., 0.04 mL/min).
-
Record the intravesical pressure continuously.
-
Record at least 3-5 stable micturition cycles to establish a baseline.
-
Administer this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
After a predetermined time for drug absorption, resume the saline infusion and record post-treatment micturition cycles.
Data Analysis
The following urodynamic parameters are typically analyzed:
-
Bladder Capacity: The volume of saline infused into the bladder to induce a micturition contraction.
-
Micturition Pressure: The peak intravesical pressure during a micturition contraction.
-
Basal Pressure: The lowest intravesical pressure between micturition contractions.
-
Threshold Pressure: The intravesical pressure immediately before the onset of a micturition contraction.
-
Intercontraction Interval: The time between two consecutive micturition contractions.
-
Voided Volume: The volume of urine expelled during micturition (can be measured using a collection device under the cage).
-
Residual Volume: The volume of saline remaining in the bladder after micturition (can be determined by subtracting the voided volume from the infused volume).
Statistical analysis should be performed to compare the urodynamic parameters before and after drug administration and between the drug-treated and vehicle-treated groups.
References
- 1. Effects of the M3 receptor selective muscarinic antagonist darifenacin on bladder afferent activity of the rat pelvic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICS 2024 Abstract #742 Could darifenacin inhibit contractions in the urinary bladder through mechanisms other than its interaction with muscarinic receptors? [ics.org]
- 3. Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tarafenacin Stability Testing and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin is a selective antagonist of the muscarinic acetylcholine receptor M3, investigated for the treatment of overactive bladder.[1] Ensuring the stability of a drug substance like this compound is a critical aspect of drug development, as it provides insights into the quality, efficacy, and safety of the final drug product. Stability testing exposes the drug to various stress conditions to identify potential degradation products and establish its intrinsic stability. These studies are essential for developing stable formulations, determining appropriate storage conditions, and defining the shelf-life of the drug product.
These application notes provide a comprehensive overview of the protocols for conducting forced degradation studies on this compound and for the characterization of the active pharmaceutical ingredient (API) and any resulting degradation products. The methodologies are based on established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] While specific data for this compound is not extensively published, the protocols are adapted from established methods for similar compounds, such as Darifenacin, another M3 muscarinic receptor antagonist.[4][5]
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Placebo formulation (if applicable)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV or Photodiode Array (PDA) detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
pH meter
-
Analytical balance
-
Thermostatic oven
-
Photostability chamber
-
Water bath
-
Vortex mixer
-
Sonicator
Experimental Protocols
Protocol 1: Forced Degradation (Stress) Studies
Forced degradation studies are performed to intentionally degrade the drug substance to identify the likely degradation products and to establish the degradation pathways.
1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
1.2. Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
1.3. Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
1.4. Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
1.5. Thermal Degradation:
-
Place this compound solid powder in a thermostatically controlled oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase for HPLC analysis.
1.6. Photolytic Degradation:
-
Expose this compound solid powder to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare a solution of the light-exposed sample at a concentration of 100 µg/mL in the mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate and quantify this compound from its degradation products.
2.1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectrophotometric scan of this compound (e.g., 220 nm).
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2.2. Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Protocol 3: Characterization of Degradation Products by LC-MS
LC-MS is a powerful technique for the identification and structural elucidation of degradation products.
3.1. LC-MS Analysis:
-
Analyze the stressed samples using an LC-MS system.
-
The chromatographic conditions can be similar to the HPLC method, with adjustments made for compatibility with the mass spectrometer.
-
Acquire mass spectra for the parent drug and all detected degradation products in both positive and negative ionization modes.
-
Perform fragmentation studies (MS/MS or MSⁿ) to obtain structural information about the degradation products.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 85.2 | 14.8 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | 90.5 | 9.5 | 1 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 78.9 | 21.1 | 3 |
| Thermal Degradation | Solid State | 48 hours | 105°C | 95.8 | 4.2 | 1 |
| Photolytic Degradation | Solid State | As per ICH Q1B | N/A | 98.1 | 1.9 | 1 |
| Control | No Stress | N/A | N/A | 99.9 | 0.1 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonists
This compound, as an M3 muscarinic receptor antagonist, blocks the action of acetylcholine on M3 receptors located on the smooth muscle of the urinary bladder. This antagonism leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.
Caption: M3 Muscarinic Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow for this compound Stability Testing
The following diagram illustrates the logical flow of the stability testing process, from sample preparation to data analysis and characterization.
Caption: Workflow for Forced Degradation and Stability Indicating Analysis of this compound.
References
- 1. The efficacy and tolerability of this compound, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
Protocol for Assessing Tarafenacin's Effects on Salivary Glands
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin, a potent and selective muscarinic M3 receptor antagonist, is under investigation for the treatment of various conditions. Muscarinic M3 receptors play a crucial role in mediating salivary gland secretion.[1][2][3] Consequently, antagonism of these receptors by this compound is expected to lead to a reduction in salivary flow, a condition known as xerostomia or dry mouth. This document provides detailed protocols for assessing the effects of this compound on salivary gland function, encompassing both in vivo measurements of saliva production and ex vivo histological analysis of salivary gland tissue. These protocols are designed to provide a standardized framework for researchers, scientists, and drug development professionals to evaluate the pharmacodynamic effects of this compound and other muscarinic receptor antagonists on salivary glands.
Mechanism of Action and Signaling Pathway
Salivary secretion is primarily regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to M3 muscarinic receptors on the basolateral membrane of salivary acinar cells, initiating a signaling cascade that results in fluid and electrolyte secretion.[1][4] this compound, as an M3 selective antagonist, competitively blocks the binding of ACh to these receptors, thereby inhibiting this signaling pathway and reducing saliva production.
The signaling pathway initiated by M3 receptor activation in salivary acinar cells involves the Gq protein-coupled activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a critical step for the opening of ion channels, leading to the efflux of chloride and potassium ions, which drives the osmotic movement of water and results in saliva secretion.
References
- 1. Muscarinic Type 3 Receptor Induces Cytoprotective Signaling in Salivary Gland Cells through Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Development of [³H]Tarafenacin for Muscarinic M1 Receptor Binding Studies
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Tarafenacin is a potent and selective antagonist of the muscarinic M1 and M3 acetylcholine receptors.[1][2] The muscarinic M1 receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for the treatment of cognitive disorders such as Alzheimer's disease.[3][4] Understanding the binding characteristics of novel compounds to the M1 receptor is crucial for the development of new therapeutics. This document outlines the development and application of a radiolabeled version of this compound, [³H]this compound, for use in in vitro radioligand binding assays to characterize the affinity and selectivity of compounds for the human M1 muscarinic receptor.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[5] The use of a radiolabeled ligand with high specific activity allows for sensitive and precise measurement of binding affinity (Kd) and receptor density (Bmax). This application note provides detailed protocols for the synthesis of [³H]this compound and its use in saturation and competition binding assays.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor predominantly couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M1 receptor can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
References
- 1. This compound | C21H20F4N2O2 | CID 25147683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The efficacy and tolerability of this compound, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
Troubleshooting & Optimization
Overcoming low aqueous solubility of Tarafenacin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tarafenacin, a potent and selective M3 muscarinic acetylcholine receptor antagonist. Due to its chemical structure, this compound may exhibit low aqueous solubility, which can present challenges in various in vitro and in vivo assays. This guide offers practical solutions and detailed protocols to overcome these solubility issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do first?
A1: The initial and most crucial step is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for dissolving a wide range of hydrophobic compounds.[1] From this high-concentration stock, you can perform serial dilutions into your final aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[1][2]
Q2: What are the best practices for preparing a DMSO stock solution of this compound?
A2: To ensure complete dissolution, follow these steps:
-
Weigh the desired amount of this compound powder accurately.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously.
-
If dissolution is slow, gentle warming (e.g., 37°C water bath) or brief sonication can be applied.[2]
-
Visually inspect the solution to ensure no particulates are present. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I'm still observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "solvent shock," can occur when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of your assay buffer, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm the Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Increase Final DMSO Concentration (with caution): If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary. However, it is imperative to run a vehicle control with the same DMSO concentration to account for any solvent effects.
Q4: Are there alternatives to DMSO for stock solutions?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or dimethylformamide (DMF).[1] The choice of solvent depends on the specific properties of this compound and the tolerance of your experimental system. A small-scale solubility test in different solvents is recommended.
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power for many compounds. Use at <0.5% in final assay volume. |
| Ethanol (EtOH) | High | Good alternative to DMSO. May be less toxic to some cell lines. |
| Methanol (MeOH) | High | Similar to ethanol, but can be more toxic. |
| Dimethylformamide (DMF) | High | Strong solvent, but can be more toxic than DMSO. |
Q5: Can I use excipients to improve the aqueous solubility of this compound in my assays?
A5: Absolutely. Using excipients is a common and effective strategy for increasing the solubility of poorly water-soluble drugs. A screening approach is often the best way to identify the most suitable excipient for your specific assay conditions. It is crucial to include an excipient-only control to ensure it does not interfere with your assay.
| Excipient Type | Examples | Mechanism of Action |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulate the hydrophobic drug molecule within their lipophilic core, increasing its apparent water solubility. |
| Surfactants | Tween® 20, Tween® 80, Pluronic® F-68 | Form micelles that encapsulate the drug, increasing its solubility in aqueous solutions. |
| Polymers | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) | Can increase solubility through various mechanisms, including forming solid dispersions or improving wettability. |
Troubleshooting Guide: this compound Precipitation in Cell-Based Assays
This guide provides a systematic approach to resolving issues with this compound precipitation in cell-based experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh 4.08 mg of this compound (MW: 408.4 g/mol ).
-
Dissolve the powder in 1 mL of high-purity DMSO.
-
Vortex thoroughly until the solution is clear. Gentle warming or brief sonication can be applied if needed.
-
Aliquot and store at -20°C or -80°C.
-
-
Working Dilution Preparation (Example for a 10 µM final concentration in a 1 mL assay volume):
-
Step 1: Intermediate Dilution: Prepare a 1:100 intermediate dilution of the 10 mM stock in your assay buffer (e.g., 1 µL of 10 mM stock + 99 µL of buffer). This results in a 100 µM solution.
-
Step 2: Final Dilution: Add 100 µL of the 100 µM intermediate dilution to 900 µL of your assay buffer to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Protocol 2: Screening of Solubilizing Excipients
-
Prepare Excipient Stock Solutions:
-
Prepare a 10% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer.
-
Prepare a 1% (v/v) stock solution of Tween® 80 in your assay buffer.
-
-
Solubility Test:
-
To separate tubes containing the excipient stock solutions, add this compound from a high-concentration DMSO stock to achieve the desired final concentration.
-
Vortex the tubes and incubate at your experimental temperature for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a more quantitative analysis, centrifuge the tubes and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Assay Compatibility Test:
-
Run your standard assay with the excipient alone (at the concentration used for solubilization) to ensure it does not interfere with the assay readout.
-
This compound and the M3 Muscarinic Receptor Signaling Pathway
This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor (M3R). The M3R is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand acetylcholine, primarily signals through the Gq/11 pathway. This pathway activation leads to a cascade of intracellular events culminating in various physiological responses, including smooth muscle contraction.
References
Optimizing Tarafenacin dosage to minimize dry mouth side effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tarafenacin. The focus is on strategies to optimize dosage while minimizing the common side effect of dry mouth (xerostomia).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why does it cause dry mouth?
This compound is a competitive muscarinic receptor antagonist with a high selectivity for the M3 receptor subtype.[1][2][3][4] In the treatment of overactive bladder (OAB), this compound targets M3 receptors on the detrusor muscle of the bladder.[5] Blocking these receptors leads to muscle relaxation, which increases bladder capacity and reduces the symptoms of urgency and frequent urination.
However, M3 receptors are also responsible for stimulating salivary secretion. By antagonizing these receptors in the salivary glands, this compound inhibits saliva production, leading to the adverse effect of dry mouth. This dual effect on the bladder and salivary glands is a key challenge in optimizing the therapeutic window.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Darifenacin - Wikipedia [en.wikipedia.org]
Troubleshooting Tarafenacin instability in solution
Welcome to the technical support center for Tarafenacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, prepared in an aqueous buffer from a DMSO stock, has turned cloudy. What is the cause and how can I fix it?
A1: Cloudiness or precipitation when diluting a DMSO stock into an aqueous buffer is a frequent issue for hydrophobic molecules like this compound. This indicates that the compound has exceeded its solubility limit in the final aqueous solution.
Here are some steps to resolve this:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.
-
Adjust pH: The solubility of many compounds is dependent on pH.[1][2] Experiment with different pH values for your aqueous buffer to find the optimal range for this compound's solubility.
-
Use a Co-solvent: In some cases, a small percentage of an organic co-solvent in the final aqueous solution can improve solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet the precipitate before preparing a new solution.[1]
Q2: I've noticed a yellow discoloration in my this compound stock solution. What does this signify?
A2: A change in color often suggests chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, oxygen, or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments. Store solutions in amber vials or wrap containers in foil to protect them from light.[1] For oxygen-sensitive compounds, purging the vial's headspace with an inert gas like argon or nitrogen before sealing can prevent oxidation.
Q3: Can repeated freeze-thaw cycles impact the stability of my this compound-DMSO stock solution?
A3: Yes, repeated freeze-thaw cycles should be avoided. Each cycle can introduce moisture into the DMSO stock, as DMSO is hygroscopic (absorbs water from the air). This absorbed water can potentially lead to hydrolysis of this compound over time. It is best practice to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: What is the recommended procedure for thawing a frozen stock solution of this compound?
A4: Thaw frozen stock solutions slowly at room temperature. Once thawed, vortex the vial gently to ensure the compound is fully dissolved before making dilutions. Rapid thawing can sometimes cause the compound to precipitate out of solution.
Q5: How critical is the choice of storage container for this compound solutions?
A5: The container material can significantly impact compound stability. Some plastics may leach impurities into the solution, or the compound might adsorb to the container's surface. For long-term storage, it is advisable to use amber glass vials or inert polypropylene tubes.
Troubleshooting Common Instability Issues
This section provides a systematic approach to troubleshooting common problems like inconsistent experimental results or loss of compound activity, which often stem from the degradation of this compound in solution.
Issue 1: Inconsistent Results or Loss of Potency
If you are observing variable results or a decrease in the expected activity of this compound, it is highly probable that the compound is degrading in your experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound instability.
Factors Affecting this compound Stability
Several environmental factors can accelerate the degradation of this compound. Understanding and controlling these is key to maintaining the integrity of your solutions.
| Factor | Potential Impact | Recommended Mitigation Strategy |
| Temperature | Higher temperatures accelerate chemical degradation reactions like hydrolysis and oxidation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice. Avoid leaving solutions at room temperature for extended periods. |
| pH | This compound's stability is pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis. | Maintain the pH of aqueous solutions within the recommended range (e.g., pH 4-8). Use appropriate buffer systems to maintain a stable pH. |
| Light | Exposure to UV or visible light can induce photochemical degradation (photolysis). | Store all this compound solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Oxygen | This compound may be susceptible to oxidation when exposed to atmospheric oxygen. | For long-term storage, purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes until all the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber glass or polypropylene vials. Store aliquots at -20°C or -80°C.
Protocol 2: HPLC-Based Stability Assessment
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products over time.
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from potential degradation products. This often involves screening different columns and mobile phase compositions.
-
Forced Degradation Study: To ensure the method is "stability-indicating," perform a forced degradation study. This involves intentionally degrading this compound under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must be able to resolve the this compound peak from these new peaks.
-
Time-Course Stability Study: a. Prepare a solution of this compound in the desired experimental buffer (e.g., cell culture medium). b. Immediately inject a sample (T=0) into the HPLC system to determine the initial peak area of this compound. c. Incubate the solution under the intended experimental conditions (e.g., 37°C, 5% CO₂). d. At subsequent time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of this compound over time, often accompanied by the appearance of new peaks, indicates instability.
Hypothetical Stability Data in Aqueous Buffer (pH 7.4) at 37°C:
| Time (Hours) | % this compound Remaining (Protected from Light) | % this compound Remaining (Exposed to Light) |
| 0 | 100.0% | 100.0% |
| 2 | 98.5% | 92.1% |
| 4 | 96.2% | 85.3% |
| 8 | 91.7% | 72.4% |
| 24 | 75.4% | 45.8% |
Potential Degradation Pathways
Understanding the chemical structure of this compound can help predict its degradation pathways. Common pathways for small molecules include hydrolysis, oxidation, and photolysis.
Caption: Common degradation pathways for small molecules.
References
Improving the yield of Tarafenacin chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Tarafenacin chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and commercially viable synthesis of this compound involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a suitable 5-(2-haloethyl)-2,3-dihydrobenzofuran derivative. A typical procedure reacts 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)benzo[2,3-b]furan in the presence of a base, such as anhydrous potassium carbonate (K2CO3), in a solvent like acetonitrile.[1]
Q2: What are the critical factors that influence the final yield of this compound?
A2: Several factors can significantly impact the yield:
-
Purity of Starting Materials: The presence of impurities in the key intermediates, particularly oxidized forms in the dihydrobenzofuran reactant, can lead to side reactions and the formation of hard-to-remove by-products.[2]
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are crucial. For instance, one process describes heating the reaction mixture to 80°C - 100°C for 1 to 2 hours.[3]
-
By-product Formation: The formation of dimers, the R-isomer, and other impurities directly reduces the yield of the desired S-enantiomer.[1][4]
-
Purification Method: Inefficient purification, such as column chromatography, can lead to product loss.
Q3: What are the common impurities encountered in this compound synthesis?
A3: During process development and large-scale synthesis, several impurities have been identified. It is crucial to control these to levels below the 0.10% threshold recommended by ICH guidelines. Common impurities include:
-
Dimers: (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5- yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (dimer-1) and a related structure (dimer-2).
-
Enantiomeric Impurity: The (3R)-isomer of this compound.
-
Degradation/Side-Reaction Products: Darifenacin acid, desnitrile darifenacin, vinyl phenol darifenacin, and ether darifenacin have also been observed.
-
Oxidized Impurities: These can arise from impurities present in the starting materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Overall Yield After Purification
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of the alkylating agent, 5-(2-bromoethyl)dihydrobenzofuran, may be beneficial.Optimize Reaction Time & Temperature: Monitor the reaction progress using HPLC. The reaction is typically heated for several hours (e.g., 1-6 hours) at temperatures ranging from 50°C to 100°C. Adjust as necessary based on monitoring. |
| Side-Reaction/By-product Formation | Control Temperature: Avoid excessive temperatures, which can promote the formation of dimers and other by-products.Purity of Starting Materials: Use highly pure (S)-pyrrolidine derivative and 5-(2-bromoethyl)dihydrobenzofuran. Analyze the alkylating agent for the presence of oxidized impurities.Choice of Base: Anhydrous potassium carbonate is commonly used. Ensure the base is of high quality and appropriate strength. |
| Product Loss During Work-up/Purification | Optimize Extraction: Ensure proper phase separation during the aqueous work-up to minimize loss of the free base into the aqueous layer.Alternative Purification: While column chromatography is effective, it can lead to yield loss. Consider crystallization of the hydrobromide salt from a suitable solvent system (e.g., acetone) as a method for purification, which may improve recovery of the pure product. |
Issue 2: High Levels of Dimer or R-Isomer Impurities Detected by HPLC
| Possible Cause | Recommended Solution |
| Over-alkylation of Pyrrolidine Nitrogen | Control Stoichiometry: Avoid a large excess of the 5-(2-bromoethyl)dihydrobenzofuran alkylating agent, which can lead to the formation of dimer impurities. |
| Racemization or Impure Starting Material | Verify Enantiomeric Purity: Check the enantiomeric purity of the starting 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine. The presence of the R-isomer in the starting material will carry through to the final product. |
| Reaction Conditions | Moderate Temperature: High reaction temperatures can potentially contribute to side reactions. Maintain the temperature within the optimal range (e.g., 80-100°C) and monitor for impurity formation. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound Free Base
This protocol is a generalized procedure based on common literature methods.
-
Reaction Setup: To a suspension of 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine tartrate (1.0 eq) in water (3 volumes), add powdered potassium carbonate (approx. 5.0 eq) and stir at 20-30°C.
-
Addition of Alkylating Agent: Add 5-(2-bromoethyl)dihydrobenzofuran (approx. 1.1-1.2 eq) to the reaction mixture.
-
Heating: Heat the mixture to 80°C - 100°C and maintain stirring for 1 to 2 hours, or until reaction completion is confirmed by HPLC.
-
Work-up: Cool the reaction mass to room temperature. Extract the product into a suitable organic solvent (e.g., dichloromethane or toluene).
-
Washing: Wash the organic layer with water and then with a brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound free base as an oily residue.
Protocol 2: Conversion to this compound Hydrobromide
-
Dissolution: Dissolve the crude oily residue from Protocol 1 in acetone (approx. 5 volumes).
-
Acidification: At 20°C - 30°C, add 48% aqueous hydrobromic acid (HBr) solution (approx. 1.0-1.1 eq).
-
Crystallization: Stir the mixture at 20°C - 30°C for approximately 2 hours to allow for precipitation.
-
Filtration and Drying: Filter the precipitated product, wash with chilled acetone, and dry under vacuum at 40°C - 45°C to yield this compound hydrobromide. An HPLC purity of >98.5% can be expected.
Data Summary
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Characterization | Potential Origin |
| Dimer-1 | (3S)-N, N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide | Over-alkylation side reaction |
| R-Isomer | (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | Impurity in starting material or racemization |
| Desnitrile Impurity | Hydrolysis of the carbamoyl group to a carboxylic acid. | Side reaction under harsh basic/acidic conditions |
| Oxidized Impurity | e.g., l-(benzofuran-5-yl)ethyl chloride in the starting material. | Impurity in the alkylating agent starting material |
Visual Guides
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]
- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Tarafenacin In Vivo Efficacy Studies
Disclaimer: Information on "Tarafenacin" is limited in publicly available resources. This guide has been developed using information on Darifenacin , a closely related M3 muscarinic receptor antagonist with a similar mechanism of action and therapeutic target (overactive bladder). The principles and troubleshooting advice provided are likely applicable to in vivo studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] These receptors are primarily responsible for mediating bladder muscle (detrusor) contractions.[1][2] By blocking the M3 receptor, this compound reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the frequency and urgency of urination.
Q2: What are the most common adverse effects observed with this compound and similar M3 antagonists?
A2: The most frequently reported side effects are associated with the anticholinergic properties of the drug. These include dry mouth and constipation. Blurred vision, headache, and nausea may also occur.
Q3: We are observing significant inter-animal variability in our efficacy studies. What are the potential causes?
A3: Variability in in vivo studies with muscarinic antagonists can stem from several factors:
-
Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals. Metabolism of similar compounds is primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4), which can have genetic polymorphisms leading to varied metabolic rates.
-
Animal Health Status: Underlying health issues, particularly those affecting gastrointestinal motility or urinary function, can impact study outcomes.
-
Experimental Conditions: Variations in housing, diet, stress levels, and the timing of drug administration and data collection can all contribute to variability.
-
Model-Specific Factors: The specific animal model of overactive bladder used can have inherent variability in disease presentation and severity.
Q4: Can this compound interact with other muscarinic receptor subtypes?
A4: While this compound is selective for the M3 receptor, some off-target effects at other muscarinic receptor subtypes (M1, M2, M4, M5) are possible, particularly at higher doses. For instance, blockade of M1 receptors can lead to cognitive side effects, while M2 receptor antagonism in the heart could potentially affect heart rate. The selectivity for M3 receptors is intended to minimize these side effects.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy Results
| Potential Cause | Troubleshooting Steps |
| Variable Drug Exposure | 1. Verify the formulation and dosing procedure. Ensure accurate and consistent administration.2. Consider performing satellite pharmacokinetic studies to correlate plasma drug levels with efficacy.3. Ensure the vehicle used for drug delivery is appropriate and does not impact absorption. |
| Animal Stress | 1. Acclimate animals to the experimental procedures and housing conditions.2. Minimize handling stress and environmental disturbances.3. Ensure consistent light/dark cycles and ambient temperature. |
| Dietary Inconsistencies | 1. Provide a standardized diet and water ad libitum.2. Be aware that certain dietary components can alter drug metabolism. |
Issue 2: Unexpected Adverse Events
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Review the dose-response relationship. Unexpected effects may be more prominent at higher doses.2. Consider using a lower dose or a different dosing regimen.3. If cardiovascular effects are observed, monitor heart rate and blood pressure. |
| Dehydration | 1. Monitor for signs of dehydration, especially if severe dry mouth is observed.2. Ensure easy access to water. |
| Gastrointestinal Issues | 1. Monitor for signs of severe constipation or gastrointestinal immobility.2. If severe, consider dose reduction or temporary cessation of treatment. |
Data Presentation
Table 1: Summary of Efficacy Data for Darifenacin in Clinical Trials
| Study | Dosage | Primary Endpoint | Result vs. Placebo | Reference |
| Phase 2b | 0.4 mg daily | Mean decrease in micturitions/24h | -2.43 (p=0.033) vs. -1.77 | |
| Phase 2b | 0.2 mg daily | Mean decrease in micturitions/24h | -1.92 (p=0.393) vs. -1.77 | |
| Open-label Extension | 7.5/15 mg daily | Median % change in incontinence episodes/week | -84.4% from baseline (p<0.001) | |
| Open-label (vs. prior therapy) | 7.5/15 mg daily | Mean change in micturition frequency | Significant improvement (p<0.0001) |
Experimental Protocols
Key Experiment: In Vivo Cystometry in a Rat Model of Overactive Bladder
Objective: To evaluate the effect of this compound on bladder function in a chemically-induced model of overactive bladder.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Cyclophosphamide (CYP) to induce bladder overactivity
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Urethane anesthesia
-
Cystometry recording equipment (pressure transducer, infusion pump, data acquisition system)
-
Catheters
Methodology:
-
Induction of Overactive Bladder: Administer CYP (e.g., 150 mg/kg, intraperitoneally) 48 hours prior to the cystometry experiment.
-
Animal Preparation: Anesthetize the rat with urethane. Make a midline abdominal incision to expose the bladder. Insert a catheter into the bladder dome for infusion and pressure recording.
-
Drug Administration: Administer this compound or vehicle via the appropriate route (e.g., oral gavage, intravenous). Allow for a sufficient absorption period before starting cystometry.
-
Cystometry:
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 ml/min).
-
Record intravesical pressure continuously.
-
Key parameters to measure include:
-
Micturition pressure (maximum pressure during voiding)
-
Bladder capacity (infused volume at the onset of micturition)
-
Intercontraction interval (time between micturitions)
-
Frequency of non-voiding contractions
-
-
-
Data Analysis: Compare the cystometric parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Mandatory Visualizations
Caption: this compound's mechanism of action in blocking bladder muscle contraction.
Caption: A typical experimental workflow for in vivo efficacy testing.
References
Mitigating off-target binding in Tarafenacin receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating off-target binding and other common issues encountered during Tarafenacin receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary receptor target?
This compound is a selective antagonist of the muscarinic acetylcholine M3 receptor.[1] Its primary therapeutic action is achieved by blocking the activity of this receptor, which is crucial in processes such as smooth muscle contraction.
Q2: What are the likely off-targets for this compound?
As a muscarinic receptor antagonist, the most probable off-targets for this compound are the other muscarinic receptor subtypes: M1, M2, M4, and M5. Binding to these subtypes can lead to unintended side effects. For instance, interaction with M1 receptors can affect cognitive functions, while binding to M2 receptors can impact cardiac function.[2][3]
Q3: How can I minimize off-target binding in my this compound assay?
Minimizing off-target binding is critical for obtaining accurate and reproducible data. Key strategies include:
-
Optimizing Ligand Concentration: Use the lowest possible concentration of radioligand, ideally at or below the Kd value, to reduce non-specific binding.
-
Assay Buffer Composition: Adjusting the pH and ionic strength of the buffer can minimize non-specific interactions. The inclusion of salts like NaCl can shield electrostatic interactions.
-
Blocking Agents: Incorporate blocking agents such as Bovine Serum Albumin (BSA) into your assay buffer to saturate non-specific binding sites on assay plates and membranes.[4]
-
Appropriate Controls: Always include controls for non-specific binding (NSB) using a high concentration of an unlabeled competitor to saturate the target receptors.
Q4: I am observing high background in my radioligand binding assay. What are the common causes and solutions?
High background, or high non-specific binding (NSB), can obscure your specific binding signal. Common causes and their solutions are outlined below:
| Common Cause | Troubleshooting Steps |
| Radioligand Issues | Check the purity and integrity of your radioligand. Degraded ligands can be "sticky" and contribute to high NSB. Consider using a lower concentration of the radioligand. |
| Membrane Preparation Quality | Ensure high-quality membrane preparations with sufficient receptor density. Poor quality preparations with contaminating proteins can increase NSB. |
| Insufficient Washing | Increase the number and volume of wash steps. Use ice-cold wash buffer to slow the dissociation of specifically bound ligand while washing away non-specifically bound ligand. |
| Inappropriate Labware | Use low-protein binding plates and tubes to minimize surface adhesion of the radioligand. |
Troubleshooting Guide: Specific Issues
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Potential Cause: Variability in cell membrane preparation, incorrect pipetting, or inconsistent incubation times.
-
Solution: Standardize your membrane preparation protocol. Use calibrated pipettes and ensure consistent incubation times and temperatures for all assays. It is also crucial to ensure that the assay has reached equilibrium.
Issue 2: Low specific binding signal.
-
Potential Cause: Low receptor expression in the cell line, degraded radioligand, or insufficient incubation time.
-
Solution: Confirm the expression level of the M3 receptor in your cell line. Check the specific activity and purity of your radioligand. Optimize the incubation time to ensure the binding reaction reaches equilibrium.
Quantitative Data: Muscarinic Receptor Binding Profile
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Data is presented as mean pKi values. A higher pKi value indicates a higher binding affinity.[5]
Experimental Protocols & Visualizations
M3 Muscarinic Receptor Signaling Pathway
This compound acts as an antagonist at the M3 muscarinic receptor, which is coupled to a Gq protein. Activation of this pathway typically leads to an increase in intracellular calcium.
Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of this compound.
Radioligand Binding Assay Workflow
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound for the M3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for the M3 muscarinic receptor.
1. Materials and Reagents:
-
Cell membranes from a cell line stably expressing the human M3 muscarinic receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]NMS) or a similar muscarinic antagonist.
-
Unlabeled Competitor for NSB: Atropine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates (low-protein binding).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize cells expressing the M3 receptor in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with Assay Buffer and resuspend to a final protein concentration of 100-500 µg/mL.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + high concentration of Atropine (e.g., 1 µM).
-
Competitive Binding: Cell membranes + Radioligand + varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three to five times with ice-cold Wash Buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common issues in this compound receptor binding assays.
Caption: A logical workflow for troubleshooting common assay problems.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ics.org [ics.org]
Technical Support Center: Optimizing LC-MS for Tarafenacin Metabolite Identification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the identification of Tarafenacin metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is metabolite identification important?
A1: this compound is an investigational M3 muscarinic receptor antagonist.[1][2] Identifying its metabolites is crucial for understanding its pharmacokinetic profile, safety, and efficacy, as metabolites can be active, inactive, or even toxic.
Q2: What are the likely metabolic pathways for this compound?
A2: Based on its chemical structure, which includes a carbamate group, fluorophenyl rings, and an azabicyclo-octane moiety, the main metabolic pathways for this compound are predicted to be:
-
Hydrolysis: The carbamate bond is susceptible to enzymatic hydrolysis, which would cleave the molecule.[3][4][5]
-
Oxidation: The fluorophenyl rings and the azabicyclo-octane ring are potential sites for hydroxylation (addition of an -OH group). N-dealkylation is also a possible metabolic route.
-
Conjugation (Phase II Metabolism): Hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to increase their water solubility for excretion.
Q3: What are the key challenges in analyzing this compound and its metabolites by LC-MS?
A3: Common challenges include:
-
Polarity Differences: Metabolites are often more polar than the parent drug, which can make simultaneous chromatographic retention and separation difficult.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound and its metabolites in the mass spectrometer, leading to ion suppression or enhancement.
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring a highly sensitive analytical method.
-
Isomeric Metabolites: Different positional isomers of hydroxylated metabolites can be challenging to separate chromatographically but may have different pharmacological activities.
Q4: What sample preparation techniques are recommended for this compound metabolite analysis in plasma?
A4: The choice of sample preparation method depends on the desired level of cleanliness and the concentration of the analytes. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. This is a good starting point but may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This is the most selective technique, using a solid sorbent to retain the analytes of interest while washing away interferences. It can also be used to concentrate the sample.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation | - Reduce injection volume or sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and/or flush the column with a strong solvent. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components- Suboptimal ionization parameters- Analyte degradation | - Improve sample cleanup (e.g., switch from PPT to LLE or SPE).- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure sample stability by keeping samples cold and using fresh solutions. |
| Retention Time Shifts | - Inconsistent mobile phase composition- Column temperature fluctuations- Column aging | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade. |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix effects- Improperly set MS parameters | - Use high-purity solvents and additives.- Implement a more effective sample preparation method.- Perform a full system clean and recalibrate the mass spectrometer. |
| No Peak Detected | - Incorrect MS parameters (e.g., wrong m/z)- Analyte not eluting from the column- Sample degradation | - Verify the calculated m/z values for the parent drug and expected metabolites.- Use a stronger mobile phase to elute highly retained compounds.- Prepare and analyze a fresh standard solution to confirm system suitability. |
Data Presentation: Recommended Starting LC-MS Parameters
The following tables provide recommended starting parameters for the analysis of this compound and its metabolites. These should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (for initial identification) and Product Ion Scan (for fragmentation) |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain fragmentation data |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Mandatory Visualization
Caption: Experimental workflow for this compound metabolite identification.
References
- 1. This compound | C21H20F4N2O2 | CID 25147683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Animal Model Variability in Overactive Bladder (OAB) Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with animal models of Overactive Bladder (OAB). This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) to help you minimize experimental variability and enhance the reproducibility of your studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your OAB experiments, providing potential causes and actionable solutions.
Issue 1: High Variability in Bladder Capacity and Voiding Frequency in Control Animals
Question: My control group shows significant inter-animal variability in baseline bladder capacity and voiding frequency. What could be the cause, and how can I fix it?
Answer:
High baseline variability can mask the true effects of your experimental intervention. Several factors can contribute to this issue:
-
Environmental Stressors: Rodents are highly sensitive to their environment. Inconsistent light-dark cycles, fluctuating temperatures, noise, and even cage cleaning schedules can induce stress, which is known to affect bladder function.[1] Psychological stress in rodents can lead to a persistent increase in micturition frequency and a decrease in voided volume.[1]
-
Housing Conditions: The complexity of the housing environment can impact animal well-being and stress levels.[2][3] Standardizing housing conditions, including the level of environmental enrichment, is crucial.[2]
-
Acclimation Period: An insufficient acclimation period after transport and before experimental procedures can lead to stress-induced alterations in bladder function.
-
Animal Characteristics: Age, sex, and genetic strain can all influence baseline urodynamic parameters. Using animals within a narrow age and weight range from a single, reputable supplier is essential.
Troubleshooting Steps:
-
Standardize Environmental Conditions:
-
Maintain a strict 12-hour light-dark cycle.
-
Ensure consistent temperature and humidity levels within the animal facility.
-
Minimize noise and vibrations in the housing and procedure rooms.
-
Establish and adhere to a regular schedule for cage changes and animal handling.
-
-
Optimize Housing:
-
House animals in a consistent social environment (e.g., group-housed vs. single-housed) as social isolation can be a stressor.
-
Implement a standardized environmental enrichment protocol. While enrichment can reduce stress, its absence or inconsistent application can be a source of variability.
-
-
Ensure Adequate Acclimation:
-
Allow for a minimum of one to two weeks of acclimation to the facility before any experimental manipulations.
-
Handle the animals gently and consistently for several days leading up to the experiment to habituate them to the researcher.
-
-
Control for Animal-Intrinsic Factors:
-
Use animals of the same sex, from the same genetic strain, and within a tightly controlled age and weight range.
-
Document and report the specific strain, age, and weight of the animals used in your study.
-
Issue 2: Inconsistent or Absent Micturition Reflexes During Cystometry
Question: During my cystometry experiments, some animals do not exhibit a clear micturition reflex, or the response is very inconsistent. What are the common causes?
Answer:
The absence or inconsistency of the micturition reflex is a frequent problem that can invalidate your urodynamic data. The most common culprits are related to anesthesia and surgical technique.
-
Anesthetic Agent and Depth: Anesthetics have a profound impact on lower urinary tract function. Some agents, particularly at deep anesthetic planes, can suppress the micturition reflex. Ketamine, for instance, has been shown to be very depressant on micturition.
-
Catheter Placement and Patency: Incorrect placement of the bladder catheter can irritate the bladder trigone, leading to spurious contractions or, conversely, obstruction of the catheter tip can prevent proper bladder filling and pressure recording. Twisting of the catheter or the bladder itself during closure can also be a problem.
-
Bladder Perforation or Leakage: A small leak from the bladder around the catheter insertion site can prevent the bladder from reaching the threshold volume required to initiate a micturition reflex.
-
Air Bubbles in the System: Air bubbles in the tubing or transducer can dampen the pressure recordings, leading to an inaccurate assessment of bladder pressure changes.
Troubleshooting Steps:
-
Anesthesia Optimization:
-
Choice of Anesthetic: Urethane is a commonly used anesthetic for terminal cystometry in rodents because it tends to preserve the micturition reflex. However, it is a known carcinogen and is not suitable for recovery studies. For recovery studies, a combination of ketamine and xylazine may be a better option, though it can reduce bladder capacity compared to awake animals.
-
Monitor Anesthetic Depth: Use the minimum effective dose of anesthesia and monitor the depth of anesthesia throughout the procedure using indicators like the pedal withdrawal reflex.
-
Consider Awake Cystometry: Whenever feasible, performing cystometry in conscious, restrained, or unrestrained animals can eliminate the confounding effects of anesthesia.
-
-
Refine Surgical and Catheterization Technique:
-
Catheter Placement: Ensure the bladder catheter is placed in the dome of the bladder, avoiding the more sensitive trigone region.
-
Secure the Catheter: Use a purse-string suture to secure the catheter and ensure a watertight seal.
-
Check for Patency: Before starting the infusion, gently aspirate to ensure the catheter is not blocked and that there is no significant leakage.
-
Post-Surgical Recovery: Allow for an adequate recovery period (e.g., 2-6 days) after bladder catheter implantation for the bladder to return to a more normal state of activity.
-
-
Urodynamic System Check:
-
Purge Air Bubbles: Thoroughly flush the entire system, including catheters, tubing, and pressure transducers, with sterile saline to remove any air bubbles.
-
Perform a "Cough Test": Before recording, manually compress the abdomen gently to simulate a cough. You should see a sharp, equal pressure increase on both the vesical and abdominal pressure channels, with little to no change in the detrusor pressure channel. This confirms the proper functioning of the transducers and the absence of significant leaks or blockages.
-
Issue 3: High Variability in Response to OAB Model Induction
Question: I'm using a cyclophosphamide (CYP)-induced cystitis model, but the severity of bladder inflammation and hyperactivity is highly variable between animals. How can I improve the consistency of my model?
Answer:
Variability in induced OAB models is a significant challenge. For chemical models like CYP-induced cystitis, several factors related to the induction protocol and the animals themselves can contribute to this.
-
CYP Dose and Administration: The dose, route, and frequency of CYP administration are critical. Chronic, lower-dose regimens may produce a model more relevant to non-ulcerative interstitial cystitis/bladder pain syndrome, while a single high dose induces acute hemorrhagic cystitis.
-
Metabolism of CYP: CYP is a prodrug that is metabolized in the liver to the active, urotoxic compound acrolein. Individual differences in liver metabolism can lead to varying levels of acrolein exposure in the bladder.
-
Hydration Status: The hydration status of the animal can influence urine output and, consequently, the concentration and duration of acrolein exposure in the bladder.
-
Animal-Specific Factors: As with baseline variability, the strain, sex, and age of the animals can influence their response to CYP.
Troubleshooting Steps:
-
Standardize the Induction Protocol:
-
Precise Dosing: Calculate the CYP dose accurately based on the most recent body weight of each animal.
-
Consistent Administration: Use a consistent route of administration (typically intraperitoneal) and ensure proper injection technique.
-
Control for Time of Day: Administer CYP at the same time of day for all animals to minimize circadian variations in metabolism and bladder function.
-
-
Control for Hydration:
-
Ensure all animals have ad libitum access to water before and after CYP injection.
-
Monitor for signs of dehydration.
-
-
Select Appropriate Animal Model Parameters:
-
Choose a well-characterized strain for your model.
-
Be aware of sex differences in response to CYP; female rodents are often reported to be more susceptible.
-
Use a narrow age range for all animals in the study.
-
-
Consider the Timeline of Effects:
-
The effects of CYP on bladder function and inflammation are time-dependent. Perform your assessments at a consistent and well-defined time point after CYP administration. For acute models, peak effects are often seen within 4 to 48 hours.
-
Frequently Asked Questions (FAQs)
Q1: Which anesthetic is best for rodent cystometry in OAB studies?
A1: There is no single "best" anesthetic, as the choice depends on the specific goals of the study.
-
Urethane is often recommended for terminal studies because it preserves the micturition reflex well. However, it is a carcinogen and not suitable for recovery surgeries. It can also cause a dose-dependent decrease in voiding efficiency and an increase in residual volume.
-
Ketamine/Xylazine (K/X) can be used for recovery studies, but it tends to reduce bladder capacity compared to awake animals. It has been shown to have a lower incidence of adverse effects on the urinary bladder and urethral sphincter compared to some other agents.
-
Isoflurane is a common inhalant anesthetic, but it can suppress the micturition reflex, especially at deeper anesthetic planes.
-
Awake Cystometry is the ideal approach to eliminate the confounding effects of anesthesia, but it can be technically challenging and may introduce stress-related variability.
Q2: What are the key differences between the cyclophosphamide (CYP) and partial bladder outlet obstruction (PBOO) models of OAB?
A2: Both are common models but represent different aspects of OAB pathophysiology.
-
Cyclophosphamide (CYP) Model: This is a chemical-induced model of bladder inflammation and irritation. The bladder damage is caused by the CYP metabolite, acrolein, which is excreted in the urine. This model is often used to study neurogenic inflammation, urothelial dysfunction, and bladder pain.
-
Partial Bladder Outlet Obstruction (PBOO) Model: This is a surgical model that mimics the effects of conditions like benign prostatic hyperplasia (BPH) in humans. It involves surgically narrowing the urethral outlet, which leads to compensatory changes in the bladder, including detrusor muscle hypertrophy and increased detrusor activity. This model is useful for studying the mechanical and myogenic factors in OAB.
Q3: How long should I wait after bladder catheter implantation before performing cystometry?
A3: It is recommended to allow a recovery period of at least 2 to 6 days after surgery. This allows the initial inflammatory response from the surgery to subside and for more normal bladder activity to resume. Performing cystometry too soon after surgery can result in data that reflects the acute surgical trauma rather than the underlying bladder function or the effects of your experimental model.
Q4: Can the choice of rodent strain affect the variability of my OAB study?
A4: Yes, absolutely. Different strains of mice and rats can exhibit significant differences in their baseline bladder function and their response to OAB-inducing stimuli. For example, spontaneous hypertensive rats (SHR) are sometimes used as a genetic model of OAB. It is crucial to select a single, well-characterized strain for your studies and to report it clearly in your methodology.
Q5: What are "non-voiding contractions" and how do I interpret them?
A5: Non-voiding contractions (NVCs), also referred to as detrusor overactivity in the context of animal models, are bladder contractions that do not result in the expulsion of urine. They are a key indicator of an overactive bladder phenotype in animal models. During cystometry, they appear as rhythmic increases in bladder pressure during the filling phase that do not reach the micturition threshold. The frequency and amplitude of NVCs are important parameters to quantify when assessing the severity of OAB in your model.
Data Presentation
Table 1: Comparison of Anesthetic Effects on Urodynamic Parameters in Female Rats
| Parameter | Awake | Urethane (1.2 g/kg, i.p.) | Ketamine/Xylazine (100/15 mg/kg, i.p.) | Source |
| Bladder Capacity (ml) | 0.55 ± 0.06 | 0.30 ± 0.05 | 0.21 ± 0.06 | |
| Pressure at Voiding (cm H₂O) | 15.6 ± 1.7 | 13.3 ± 2.0 | 10.1 ± 1.0 | |
| Leak Point Pressure (cm H₂O) | N/A | 36.2 ± 3.9 | 40.4 ± 2.4 | |
| Volume at First NVC (ml) | N/A | 0.19 ± 0.04 | 0.05 ± 0.02 | |
| Frequency of NVCs (/min) | N/A | 5.16 ± 2.66 | 4.58 ± 0.30 | |
| Data are presented as mean ± SEM. NVC = Non-Voiding Contraction. |
Table 2: Effects of Acute vs. Chronic Cyclophosphamide (CYP) Treatment in Rats
| Parameter | Control (Saline) | Acute CYP (150 mg/kg, single dose) | Chronic CYP (40 mg/kg, every 3 days for 3 doses) | Source |
| Bladder Weight (mg) | ~100 | Increased by ~34% at 4 hours | Significantly increased | |
| Visceral Pain (Nociceptive Score) | Low | Significantly increased at 1-4 hours | Persistently increased over days | |
| Bladder Inflammation | Minimal | Edema, hemorrhage, urothelial damage | Edema, focal urothelial damage, but no massive infiltrate | |
| Survival Rate | 100% | High | 100% (at 40 mg/kg) |
Experimental Protocols
Protocol 1: Cyclophosphamide (CYP)-Induced Cystitis in Rats (Chronic Model)
This protocol is adapted from models designed to produce persistent visceral pain with sparse inflammation, relevant to interstitial cystitis/bladder pain syndrome.
-
Animal Selection: Use female Sprague-Dawley or Wistar rats within a defined weight range (e.g., 200-250g).
-
Acclimation: Allow at least one week of acclimation to the housing facility.
-
CYP Preparation: Dissolve cyclophosphamide in sterile saline (0.9% NaCl) to a final concentration for the desired dose (e.g., 40 mg/kg). Prepare this solution fresh before each use.
-
Induction:
-
Weigh each rat immediately before injection to ensure accurate dosing.
-
Administer CYP at a dose of 40 mg/kg via intraperitoneal (i.p.) injection.
-
Repeat the injection every third day for a total of three doses (i.e., on Day 0, Day 3, and Day 6).
-
The control group should receive an equivalent volume of sterile saline i.p. on the same schedule.
-
-
Monitoring:
-
Monitor the animals daily for changes in body weight, food and water intake, and general well-being. A dose of 75 mg/kg on this schedule has been shown to cause significant weight loss and mortality.
-
Visceral pain can be assessed using von Frey filaments applied to the lower abdomen at various time points after the final injection.
-
-
Urodynamic Assessment: Perform cystometry at a defined endpoint (e.g., Day 10 or later) to assess changes in bladder function.
Protocol 2: Partial Bladder Outlet Obstruction (PBOO) in Mice
This protocol describes a common surgical method to induce PBOO.
-
Animal Selection: Use adult male or female mice of a consistent strain (e.g., C57BL/6).
-
Anesthesia and Analgesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Administer a pre-operative analgesic.
-
Surgical Preparation:
-
Place the anesthetized mouse in a supine position.
-
Shave and aseptically prepare the lower abdomen.
-
-
Surgical Procedure:
-
Make a small, lower midline abdominal incision to expose the urinary bladder and the proximal urethra.
-
Carefully isolate the urethra at the level of the bladder neck, avoiding damage to surrounding nerves and blood vessels.
-
Place a suture (e.g., 4-0 or 5-0 silk) around the urethra.
-
Tie the suture snugly around the urethra and a spacer, such as a 24-gauge angiocatheter or a needle of a specific diameter, which is placed alongside the urethra.
-
After tying the ligature, carefully remove the spacer. This creates a partial, standardized obstruction.
-
Close the abdominal wall and skin in layers.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required.
-
Monitor the animal closely for signs of distress and ensure it is able to void. If the animal has a palpable, distended bladder and is unable to void within 24 hours, the obstruction may be too severe, and euthanasia may be necessary.
-
-
Experimental Timeline: Allow a period of several weeks (e.g., 4-8 weeks) for the bladder to undergo hypertrophic and functional changes before performing terminal urodynamic and histological assessments.
Mandatory Visualization
Caption: Standard experimental workflow for OAB animal model studies.
Caption: Troubleshooting inconsistent micturition reflexes in cystometry.
Caption: Signaling pathways in cyclophosphamide-induced cystitis.
References
- 1. The effects of acute and chronic psychological stress on bladder function in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrichment-induced exercise to quantify the effect of different housing conditions: a tool to standardize enriched environment protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Housing Environmental Enrichment, Lifestyles, and Public Health Indicators of Neurogenesis in Humans: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Cell line selection for consistent Tarafenacin functional assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Tarafenacin functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2] Its primary mechanism of action is to block the binding of acetylcholine to M3 receptors, which are Gq-protein coupled receptors (GPCRs).[3][4] Activation of M3 receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5] By blocking this pathway, this compound inhibits downstream signaling events.
Q2: Which cell lines are recommended for this compound functional assays?
For consistent and reproducible results, recombinant cell lines stably expressing the human M3 muscarinic receptor are highly recommended. The most commonly used and well-characterized host cell lines for this purpose are Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK293) cells. These cells have low endogenous muscarinic receptor expression, providing a clean background for the assay.
Q3: What are the key functional assays for characterizing this compound's antagonist activity?
The two primary functional assays for this compound are:
-
Calcium Flux Assays: These assays measure the transient increase in intracellular calcium concentration upon M3 receptor activation by an agonist. This compound's antagonist activity is quantified by its ability to inhibit this calcium mobilization.
-
Inositol Monophosphate (IP1) Accumulation Assays: This assay measures the accumulation of IP1, a stable downstream metabolite of IP3. It provides a more direct and sustained measure of Gq-coupled receptor activation compared to the transient calcium signal.
Q4: What are the critical first steps to take when encountering unexpected assay results?
When faced with unexpected results, it is crucial to systematically assess the following:
-
Reagent Integrity: Ensure all reagents, including this compound, agonists, antibodies, and buffers, are within their expiration dates and have been stored correctly.
-
Cell Health: Verify the viability and confluence of your cells. Unhealthy or stressed cells can lead to inconsistent responses.
-
Instrument Calibration: Confirm that the detection instrument, such as a plate reader, is properly calibrated and that the settings are optimized for your specific assay.
-
Control Performance: Carefully analyze your positive and negative controls. If the controls are not performing as expected, the issue likely lies within the assay setup itself.
Troubleshooting Guide
Issue 1: Low Signal-to-Background Ratio or Small Assay Window
A low signal-to-background ratio can make it difficult to accurately determine the potency of this compound.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify the expression level of the M3 receptor in your cell line using techniques like flow cytometry or western blotting.- If using a transient transfection, optimize the transfection efficiency.- For stable cell lines, ensure you are using a low passage number, as receptor expression can decrease over time. |
| Suboptimal Agonist Concentration | - Perform a full agonist dose-response curve to determine the EC80 concentration. Using an EC80 concentration of the agonist for the antagonist assay will provide an optimal window to measure inhibition. |
| Cell Seeding Density | - Optimize the cell seeding density. Too few cells will result in a weak signal, while too many cells can lead to desensitization or other artifacts. A confluence of 90-100% on the day of the assay is generally recommended. |
| Assay Buffer Composition | - Ensure the assay buffer composition is appropriate for your assay. For example, calcium flux assays require a buffer containing calcium. |
| Incorrect Assay Read Time | - For kinetic assays like calcium flux, ensure you are reading the signal at the optimal time point after agonist addition. |
Issue 2: High Variability Between Replicate Wells
High variability can lead to unreliable and inconclusive data.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent cell settling.- For adherent cells, allow the plate to sit at room temperature for 20-30 minutes before incubation to promote even cell distribution. |
| Pipetting Errors | - Calibrate your pipettes regularly. Use low-retention pipette tips, especially for viscous solutions. Reverse pipetting can also improve accuracy. |
| Edge Effects | - "Edge effects" in microplates can be caused by differential evaporation or temperature gradients. To minimize this, avoid using the outer wells of the plate or ensure proper humidification during incubation. |
| Compound Precipitation | - Visually inspect your compound dilutions for any signs of precipitation. If necessary, adjust the solvent or concentration. |
Issue 3: Unexpected Agonist or Antagonist Potency
Shifts in the expected potency of your compounds can indicate underlying issues with the assay.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | - Double-check all dilution calculations and ensure accurate serial dilutions. |
| Compound Degradation | - Prepare fresh compound dilutions for each experiment. Some compounds may be sensitive to light or temperature. |
| Presence of Serum in Assay Medium | - Serum can contain components that may interfere with the assay. It is generally recommended to perform the assay in serum-free medium. |
| Cell Passage Number | - High passage numbers can lead to changes in receptor expression and signaling efficiency. It is recommended to use cells within a defined passage number range. |
Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the Gq-coupled signaling pathway activated by an agonist at the M3 muscarinic receptor and the point of inhibition by this compound.
Caption: M3 receptor signaling pathway and this compound's point of action.
Experimental Workflow for this compound Functional Assays
This diagram outlines the general workflow for performing a functional assay to determine the antagonist activity of this compound.
Caption: General workflow for a this compound functional assay.
Experimental Protocols
Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization.
-
Cell Plating:
-
Seed CHO-K1 or HEK293 cells stably expressing the human M3 receptor into black-walled, clear-bottom 96-well or 384-well microplates.
-
The optimal cell density should be determined to achieve 90-100% confluency on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) loading solution according to the manufacturer's instructions. An equal volume of 2X dye-loading solution is added to the cells. Probenecid may be included to prevent dye leakage from the cells.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Addition and Signal Reading:
-
Prepare serial dilutions of this compound and a fixed concentration of an M3 receptor agonist (e.g., carbachol or acetylcholine at an EC80 concentration).
-
Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the agonist to the wells and immediately begin reading the fluorescence intensity over time (typically for 1-3 minutes).
-
IP-One HTRF Assay
This protocol is a general guideline for measuring IP1 accumulation using a commercially available HTRF kit.
-
Cell Plating:
-
Seed CHO-K1 or HEK293 cells stably expressing the human M3 receptor into white, solid-bottom 96-well or 384-well microplates.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a fixed concentration of an M3 receptor agonist (e.g., carbachol or acetylcholine at an EC80 concentration) in the stimulation buffer provided with the kit, which contains LiCl to inhibit IP1 degradation.
-
Remove the cell culture medium and add the this compound dilutions to the wells.
-
Add the agonist to the wells and incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
The HTRF ratio is inversely proportional to the amount of IP1 produced.
-
References
Technical Support Center: Enhancing the Oral Bioavailability of Darifenacin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Darifenacin formulations with enhanced oral bioavailability.
Frequently Asked Questions (FAQs) - General Knowledge
Q1: What is the primary barrier to achieving high oral bioavailability for Darifenacin?
A1: The primary barrier to Darifenacin's oral bioavailability is not poor absorption, but extensive first-pass metabolism in the liver.[1][2] After oral administration, Darifenacin is well absorbed from the gastrointestinal tract.[1][3] However, before it can reach systemic circulation, it is heavily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[3] This metabolic process significantly reduces the amount of active drug that becomes available in the bloodstream, leading to a low absolute bioavailability of approximately 15-19% for the extended-release tablets.
Q2: What are the key physicochemical properties of Darifenacin that influence formulation design?
A2: Key properties of Darifenacin to consider are:
-
Lipophilicity: Darifenacin is a lipophilic base, which generally favors permeation across the gut wall but can contribute to poor aqueous solubility.
-
Protein Binding: It is highly bound (98%) to plasma proteins, primarily alpha-1-acid glycoprotein.
-
Metabolism: As mentioned, it is a substrate for both CYP2D6 and CYP3A4 enzymes, which is the main determinant of its low bioavailability.
-
Formulation Precedent: Existing commercial formulations are extended-release tablets, often using a hydrophilic matrix like hydroxypropyl methylcellulose (HPMC) to control drug release.
Q3: How might the Biopharmaceutics Classification System (BCS) guide formulation development for Darifenacin?
A3: While Darifenacin's official BCS classification is not explicitly stated in the provided results, its properties (good absorption/permeability and metabolism-limited bioavailability) suggest it could be considered a BCS Class 2 drug (low solubility, high permeability). Drug absorption from a solid dosage form depends on its release, dissolution, and permeability. For a BCS Class 2 compound, the dissolution rate is often the limiting step for absorption. Therefore, strategies that enhance the dissolution rate, such as particle size reduction or solid dispersions, are critical starting points. However, for Darifenacin, simply increasing the dissolution rate may not be sufficient to overcome the extensive first-pass metabolism that occurs post-absorption.
FAQs - Formulation Strategies
Q4: Which formulation strategies are most promising for significantly enhancing Darifenacin's oral bioavailability?
A4: Given that extensive first-pass metabolism is the primary issue, the most promising strategies are those that can either reduce the extent of metabolism or partially bypass the liver. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly noteworthy. SEDDS can improve drug solubilization in the GI tract and may promote absorption via the intestinal lymphatic system, which drains into the systemic circulation while bypassing the portal vein and the liver, thus avoiding first-pass metabolism.
Q5: Can particle size reduction alone be an effective strategy for Darifenacin?
A5: Particle size reduction techniques, such as micronization or nanocrystallization, are effective at increasing the surface area of a drug, which can lead to a faster dissolution rate. This is a fundamental approach for improving the bioavailability of poorly soluble drugs. For Darifenacin, while improving the dissolution rate is beneficial to ensure complete absorption, this strategy on its own is unlikely to overcome the primary challenge of extensive hepatic metabolism. Therefore, it should be considered a foundational step to be combined with other strategies.
Q6: How can excipient selection impact the bioavailability of Darifenacin?
A6: Excipient selection is critical. For solid dispersions, the choice of polymer carrier (e.g., HPMC, PVP) can determine the stability of the amorphous drug form and its release profile. For lipid-based systems (SEDDS), the specific lipids, surfactants, and co-solvents used will dictate the formulation's ability to emulsify and maintain the drug in a solubilized state within the GI tract. Some excipients, like certain surfactants, may also act as weak inhibitors of P-glycoprotein or metabolic enzymes in the gut wall, which could provide a modest additional benefit to bioavailability.
Troubleshooting Guide
Q7: My amorphous solid dispersion of Darifenacin is showing signs of recrystallization during stability studies. What steps can I take to improve it?
A7: Recrystallization is a common challenge with amorphous solid dispersions, which can negate the solubility advantage. To address this:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with Darifenacin and a high glass transition temperature (Tg) to reduce molecular mobility.
-
Drug Loading: High drug loading can increase the tendency to recrystallize. Experiment with lower drug-to-polymer ratios.
-
Manufacturing Process: The method of preparation (e.g., spray drying vs. hot-melt extrusion) can impact the final morphology and stability. Optimize process parameters to ensure a homogenous dispersion.
-
Hygroscopicity: Moisture can act as a plasticizer, lowering the Tg and promoting crystallization. Protect the formulation from humidity using appropriate packaging.
Q8: My in vitro dissolution results for a new Darifenacin formulation are excellent, but the in vivo bioavailability in animal models shows minimal improvement over the standard formulation. What is the likely cause?
A8: This disconnect often points to a poor in vitro-in vivo correlation (IVIVC). The most probable reason for Darifenacin is that while you have successfully optimized the dissolution (in vitro), you have not addressed the primary biological barrier: extensive first-pass metabolism (in vivo). Your rapid-dissolving formulation delivers the drug efficiently to the gut wall for absorption, but it is then just as efficiently metabolized by the liver. This indicates a need to shift your formulation strategy towards one that can mitigate pre-systemic metabolism, such as a lipid-based system promoting lymphatic uptake.
Q9: I am developing a SEDDS formulation for Darifenacin, but it undergoes phase separation upon storage. How can I improve its physical stability?
A9: Phase separation in SEDDS indicates thermodynamic instability. To troubleshoot:
-
Component Ratios: Systematically re-evaluate the ratios of oil, surfactant, and cosolvent. Constructing a ternary phase diagram can help identify the optimal, stable microemulsion region.
-
Excipient Screening: The issue may lie with the specific excipients. Screen a wider range of oils (long-chain vs. medium-chain triglycerides), surfactants with different HLB (Hydrophile-Lipophile Balance) values, and various co-solvents.
-
Drug Precipitation: The drug itself might be precipitating out of the system. Assess the saturation solubility of Darifenacin in individual excipients and their combinations to ensure it remains solubilized.
Data Presentation
Table 1: Summary of Reported Pharmacokinetic Parameters for Oral Darifenacin Extended-Release (ER) Tablets
| Parameter | 7.5 mg ER Tablet | 15 mg ER Tablet | Source(s) |
| Absolute Bioavailability | ~15% | ~19% | |
| Time to Peak (Tmax) | ~7 hours | ~7 hours | |
| Elimination Half-life (t½) | ~13-19 hours | ~13-19 hours | |
| Metabolism | Extensive via CYP2D6 & CYP3A4 | Extensive via CYP2D6 & CYP3A4 |
Table 2: Qualitative Comparison of Formulation Strategies for Darifenacin
| Strategy | Primary Mechanism | Potential to Overcome 1st Pass Metabolism | Key Challenge |
| Micronization/Nanonization | Increases surface area to enhance dissolution rate. | Low | Does not address the metabolic barrier. |
| Amorphous Solid Dispersion | Increases solubility and dissolution by preventing crystallization. | Low | Physical stability (recrystallization). |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility. | Low | Limited by drug loading capacity. |
| Lipid-Based Systems (SEDDS) | Maintains drug in a solubilized state; potential for lymphatic uptake. | High | Physical stability and potential for GI side effects. |
Experimental Protocols
Protocol 1: Preparation of Darifenacin Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh Darifenacin and a hydrophilic polymer (e.g., HPMC, PVP K30) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask. Gently grind the material using a mortar and pestle. Pass the resulting powder through a fine-mesh sieve (e.g., 100 mesh) to ensure particle size uniformity.
-
Characterization: Store the final solid dispersion powder in a desiccator. Characterize the product using DSC (to confirm amorphous state), XRD (to check for crystallinity), and FTIR (to check for drug-polymer interactions).
Protocol 2: In Vitro Dissolution Testing for Enhanced Bioavailability Formulations
This protocol should be adapted based on the specific formulation being tested.
-
Apparatus: Use USP Apparatus 2 (Paddle) at a rotation speed of 50 or 75 RPM.
-
Media: Use 900 mL of a biorelevant dissolution medium. Given Darifenacin's properties, start with 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to pH 6.8 phosphate buffer to simulate the transition from stomach to intestine.
-
Procedure:
-
Pre-warm the dissolution medium to 37 ± 0.5°C.
-
Place a single dose of the Darifenacin formulation (e.g., capsule filled with solid dispersion powder, or a SEDDS-filled capsule) into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of Darifenacin in each sample using a validated HPLC-UV method. Calculate the cumulative percentage of drug released at each time point. An effective formulation should show a significant increase in dissolution rate and extent compared to the pure drug.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Tarafenacin and Darifenacin for Overactive Bladder (OAB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Tarafenacin and Darifenacin in the context of overactive bladder (OAB) models. It is important to note that a direct head-to-head comparative study evaluating the efficacy of this compound and Darifenacin in the same preclinical or clinical OAB model has not been identified in the public domain. Therefore, the following data is presented from separate studies and should not be considered a direct comparison of potency or efficacy.
Executive Summary
Both this compound and Darifenacin are muscarinic receptor antagonists targeting the M3 receptor, a key mediator in bladder muscle contraction.[1][2][3] Darifenacin is a well-established M3-selective receptor antagonist used for the treatment of OAB.[1][2] Preclinical and clinical studies have demonstrated its efficacy in improving the core symptoms of OAB, including urinary urgency, urge incontinence, and increased micturition frequency. This compound is a newer antimuscarinic agent also targeting the M3 receptor, which has shown efficacy in reducing the number of micturitions in patients with OAB in a phase 2 clinical trial.
Due to the absence of direct comparative studies, this document will summarize the available data for each compound individually to provide a resource for understanding their respective pharmacological profiles.
Data Presentation
This compound Efficacy Data (Clinical)
The following data are from a multicenter, randomized, double-blind, placebo-controlled, phase 2b study in patients with OAB.
| Parameter | This compound (0.4 mg/day) | Placebo |
| Mean Change in Micturitions per 24h from Baseline to 12 Weeks | -2.43 ± 2.21 | -1.77 ± 2.95 |
Note: The decrease in the number of micturitions per 24 hours was statistically significant for the 0.4 mg this compound group compared to placebo (p = 0.033).
Darifenacin Efficacy Data (Preclinical & Clinical)
The following preclinical data are from a study in a rabbit model of OAB induced by urethral ligature.
| Parameter | Darifenacin (IV Doses) | Effect |
| Frequency of OAB | 0.003 - 0.09 mg/kg | Potent inhibitor |
| Amplitude of OAB | 0.003 - 0.09 mg/kg | Less potent effect |
Clinical data for Darifenacin is extensive. The following table summarizes typical findings from placebo-controlled trials in patients with OAB.
| Parameter | Darifenacin (7.5 mg & 15 mg/day) | Placebo |
| Reduction in Incontinence Episodes | Significant reduction | Less reduction |
| Reduction in Micturition Frequency | Significant reduction | Less reduction |
| Reduction in Urgency Episodes | Significant reduction | Less reduction |
| Increase in Bladder Capacity | Significant increase | Less increase |
Note: Darifenacin has consistently demonstrated statistically significant improvements in the primary symptoms of OAB compared to placebo in multiple large-scale clinical trials.
Experimental Protocols
This compound Clinical Trial Methodology
-
Study Design: Multicenter, placebo-controlled, randomized, double-blind, phase 2b study.
-
Patient Population: Adult patients with OAB for at least 6 months, with an average of ≥ 8 micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3 days.
-
Treatment: Patients were randomized to receive this compound 0.2 mg, this compound 0.4 mg, or placebo daily for 12 weeks.
-
Primary Endpoint: Mean change in the number of micturitions per 24 hours from baseline to 12 weeks.
Darifenacin Preclinical Study Methodology (Rabbit OAB Model)
-
Animal Model: Male and female New Zealand white rabbits.
-
OAB Induction: A ligature was placed around the urethra just distal to the bladder to induce OAB.
-
Drug Administration: Intravenous (IV) administration of Darifenacin at doses of 0.003, 0.01, 0.03, and 0.09 mg/kg.
-
Measurements:
-
Bladder pressure was monitored via a catheter in the bladder dome for cystometry.
-
Blood pressure was monitored via the carotid artery.
-
The contractile response to intra-arterial acetylcholine (ACh) was evaluated.
-
-
Key Assessments: Inhibition of the frequency and amplitude of OAB contractions and the contractile response to ACh.
Visualizations
Signaling Pathway of M3 Receptor Antagonism in OAB
Caption: Signaling pathway of M3 receptor antagonism in detrusor smooth muscle.
Experimental Workflow for Preclinical OAB Drug Evaluation
Caption: Generalized experimental workflow for preclinical evaluation of OAB drugs.
Conclusion
Both this compound and Darifenacin are M3 muscarinic receptor antagonists that have shown promise in the management of OAB. Darifenacin is a well-characterized drug with extensive preclinical and clinical data supporting its efficacy. This compound has demonstrated positive results in a phase 2 clinical trial. A definitive comparison of their relative efficacy and potency in OAB models is not possible without direct comparative studies. Future head-to-head preclinical and clinical trials would be necessary to establish a clear comparative efficacy profile.
References
- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tarafenacin and Solifenacin for Overactive Bladder
An objective analysis for researchers, scientists, and drug development professionals.
Overactive bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urgency incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic agents that target muscarinic receptors in the bladder. This guide provides a detailed, data-driven comparison of two such agents: Tarafenacin, a developing M3 selective antagonist, and Solifenacin, an established M3 selective antagonist. While direct head-to-head clinical trial data is not available, this guide synthesizes findings from separate clinical studies to offer a comparative overview of their efficacy and safety profiles.
Mechanism of Action: Targeting the M3 Muscarinic Receptor
Both this compound and Solifenacin function as competitive antagonists of muscarinic acetylcholine receptors, with a particular selectivity for the M3 subtype.[1] The binding of acetylcholine to M3 receptors in the detrusor muscle of the bladder plays a crucial role in smooth muscle contraction.[1][2] By blocking these receptors, this compound and Solifenacin reduce involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[1][3]
Solifenacin is a competitive cholinergic receptor antagonist that is selective for the M3 receptor subtype. While it primarily targets M3 receptors, it also exhibits some activity at other muscarinic receptor subtypes. The antagonism of M3 receptors by Solifenacin prevents the contraction of the detrusor muscle.
This compound is also described as a muscarinic acetylcholine receptor M3 antagonist. Preclinical and early clinical data suggest its potential in treating OAB by selectively targeting this receptor.
dot
Efficacy: A Comparative Analysis of Clinical Trial Data
The following tables summarize the efficacy data from separate clinical trials of this compound and Solifenacin. It is important to note that these trials were not conducted head-to-head, and therefore, direct comparisons should be made with caution due to potential differences in study populations, designs, and methodologies.
Table 1: Efficacy of this compound in Patients with Overactive Bladder (12-Week, Phase 2 Study)
| Parameter | Placebo | This compound 0.2 mg | This compound 0.4 mg |
| Change in Micturitions per 24h | -1.77 | -1.92 | -2.43* |
| Change in Urgency Episodes per 24h | - | - | - |
| Change in Incontinence Episodes per 24h | - | - | - |
*p = 0.033 vs. placebo. Data for urgency and incontinence episodes were not reported with statistical significance compared to placebo in the abstract.
Table 2: Efficacy of Solifenacin in Patients with Overactive Bladder (12-Week, Phase 3 Studies)
| Parameter | Placebo | Solifenacin 5 mg | Solifenacin 10 mg |
| Change in Micturitions per 24h | -1.5 to -1.59 | -2.37 | -2.81 to -3.0 |
| Change in Urgency Episodes per 24h | -2.1 | -2.84 | -2.90* to -4.1 |
| Change in Incontinence Episodes per 24h | -1.1 | - (p=0.002 vs placebo) | -2.0 |
| Change in Nocturia Episodes per 24h | -0.52 | - | -0.71 |
| Increase in Volume Voided per Micturition (mL) | +2.7 | + (p=0.0001 vs placebo) | +47.2 |
| Patients Achieving Continence (%) | 33.8 | - | 52.9* |
*Statistically significant vs. placebo.
Safety and Tolerability Profile
The safety and tolerability of a drug are critical for patient compliance and long-term treatment success. The most common adverse events associated with antimuscarinic agents are due to their systemic effects and include dry mouth, constipation, and blurred vision.
Table 3: Adverse Events Reported in this compound and Solifenacin Clinical Trials
| Adverse Event | Placebo | This compound (0.2 mg & 0.4 mg) | Placebo | Solifenacin (5 mg & 10 mg) |
| Dry Mouth | - | Most common AE | 2.3% - 3.9% | 7.7% - 26.8% |
| Constipation | - | No significant difference vs. placebo | 3.3% | up to 17.1% |
| Blurred Vision | - | No significant difference vs. placebo | 1.2% | up to 3.5% |
The Phase 2 study of this compound reported dry mouth as the most common adverse event, with no significant differences in blurred vision or constipation compared to placebo. For Solifenacin, dry mouth and constipation are the most frequently reported adverse events, with their incidence increasing at higher doses.
Experimental Protocols: A Glimpse into the Clinical Trials
Understanding the methodology of the clinical trials is essential for interpreting the data accurately.
This compound Phase 2 Study Design
-
Study Type: Multicentre, placebo-controlled, randomized, double-blind, phase 2b study.
-
Patient Population: Adult patients with OAB for at least 6 months, with an average of ≥ 8 micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3 days.
-
Treatment Arms: this compound 0.2 mg, this compound 0.4 mg, or placebo, administered daily for 12 weeks.
-
Primary Endpoint: Mean change in the number of micturitions per 24 hours from baseline to 12 weeks.
Solifenacin Phase 3 Study Design (Representative)
-
Study Type: Multicenter, multinational, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients aged ≥18 years with OAB.
-
Treatment Arms: Solifenacin 5 mg, Solifenacin 10 mg, or placebo, administered once daily for 12 weeks.
-
Primary Efficacy Variable: Change from baseline to study endpoint in the mean number of micturitions per 24 hours.
-
Secondary Efficacy Variables: Changes from baseline in the mean number of urgency, nocturia, and incontinence episodes per 24 hours, and mean volume voided per micturition.
dot
Conclusion
Based on the available data from separate clinical trials, both this compound and Solifenacin demonstrate efficacy in treating the symptoms of overactive bladder by targeting the M3 muscarinic receptor. Solifenacin has a well-established efficacy and safety profile from multiple large-scale Phase 3 trials, showing significant improvements in micturition frequency, urgency, incontinence, and nocturia. This compound, in its Phase 2 trial, showed a statistically significant reduction in micturition frequency at the 0.4 mg dose.
The safety profiles of both drugs are consistent with the antimuscarinic class, with dry mouth being the most common adverse event. The Phase 2 data for this compound suggests it is well-tolerated.
For a definitive comparison of the efficacy and safety of this compound and Solifenacin, direct head-to-head clinical trials are necessary. Such studies would provide the high-quality evidence needed to fully delineate the comparative therapeutic value of these two M3 selective antagonists in the management of overactive bladder. Researchers and drug development professionals should consider these findings in the context of the limitations of cross-trial comparisons.
References
Validating Tarafenacin's M3 receptor selectivity against other antimuscarinics
For Immediate Release
YONGIN, South Korea – In the landscape of antimuscarinic agents for the treatment of overactive bladder (OAB), selectivity for the M3 muscarinic receptor subtype is a key determinant of both efficacy and tolerability. This guide provides a detailed comparison of Tarafenacin (also known as DA-8010), a novel M3 receptor antagonist, with other established antimuscarinics, supported by experimental data to validate its selectivity profile. This information is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound demonstrates high affinity for the human M3 muscarinic receptor, with a pKi value of 8.81 ± 0.05.[1][2][3] Preclinical data further reveal its significant selectivity over the M2 receptor, a crucial factor in potentially mitigating cardiac side effects associated with non-selective antimuscarinics. This guide will delve into the comparative binding affinities, the experimental methods used to determine them, and the underlying signaling pathways.
Comparative Analysis of Muscarinic Receptor Binding Affinity
The therapeutic efficacy of antimuscarinic drugs in treating OAB is primarily mediated by the blockade of M3 receptors in the bladder's detrusor muscle. However, their affinity for other muscarinic receptor subtypes (M1, M2, M4, M5) can lead to undesirable side effects such as dry mouth, constipation, and cognitive impairment. The following table summarizes the binding affinities (pKi values) of this compound and other commonly used antimuscarinics for all five human muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Drug | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | M3/M2 Selectivity Ratio |
| This compound (DA-8010) | N/A | ~7.33* | 8.81 | N/A | N/A | ~30 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | 50.1 |
| Solifenacin | 7.6 | 6.9 | 8.0 | N/A | N/A | 12.6 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | 12.6 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | 3.2 |
Note: The pKi for this compound at the M2 receptor was calculated based on the reported 30-fold selectivity for the M3 receptor over the M2 receptor. Data for M1, M4, and M5 receptors for this compound are not currently available in the public domain.
Experimental Protocols
The binding affinity data presented in this guide are typically determined through in vitro radioligand binding assays. A detailed methodology for such an experiment is as follows:
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors.[4]
-
Radioligand: [N-methyl-³H]-scopolamine, a non-selective muscarinic antagonist.
-
Test Compounds: this compound and other antimuscarinic agents.
-
Buffers and Reagents: HEPES buffer, atropine (for non-specific binding determination), scintillation fluid.
-
Equipment: Cell culture apparatus, membrane preparation equipment (homogenizer, centrifuge), filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation: CHO-K1 cells expressing the target muscarinic receptor subtype are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Binding Assay: The prepared cell membranes are incubated with a fixed concentration of the radioligand ([N-methyl-³H]-scopolamine) and varying concentrations of the test compound.
-
Competition Binding: The test compound competes with the radioligand for binding to the muscarinic receptors.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is calculated as the negative logarithm of the Ki.
Visualizing the M3 Receptor Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Conclusion
The available preclinical data strongly suggest that this compound is a potent M3 muscarinic receptor antagonist with a favorable selectivity profile over the M2 receptor. This M3 selectivity is a critical attribute for an OAB therapeutic, as it holds the promise of targeted efficacy on the detrusor muscle with a reduced potential for cardiac side effects. Further research to fully characterize its binding affinities across all muscarinic receptor subtypes will provide a more complete understanding of its pharmacological profile and its potential advantages over existing antimuscarinic agents.
References
- 1. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of oral administration of the novel muscarinic receptor antagonist DA-8010 on overactive bladder in rat with bladder outlet obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ics.org [ics.org]
Comparative Analysis of Tarafenacin's Side Effect Profile in Relation to Other Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of Tarafenacin, a muscarinic M3 receptor antagonist, in the context of other commonly used antimuscarinic agents for the treatment of overactive bladder (OAB). The information is compiled from clinical trial data and systematic reviews to aid in research and development efforts.
Executive Summary
This compound, an M3 selective muscarinic antagonist, has been evaluated in phase 2 clinical trials for the treatment of overactive bladder. The primary adverse event associated with this compound is dry mouth. When compared to a placebo, there were no significant differences observed in the incidence of blurred vision or constipation[1]. This profile suggests a targeted action on the M3 receptors of the bladder with potentially fewer systemic anticholinergic side effects. However, a direct head-to-head comparison with other antimuscarinics in large-scale trials is not yet available in the public domain. This guide synthesizes available data to offer a comparative perspective.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common anticholinergic adverse events associated with this compound and other selected muscarinic antagonists. Data for comparator drugs are derived from a network meta-analysis of randomized controlled trials.
| Adverse Event | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Darifenacin (7.5 mg/day) | Solifenacin (5 mg/day) | Tolterodine (4 mg/day) | Oxybutynin (10 mg/day) | Placebo |
| Dry Mouth | Most Common AE¹ | Most Common AE¹ | 20.2% - 27.7%[2] | 15.4% - 26.0%[3] | 14.7% | 29.4% - 80.0%[3] | Not specified |
| Constipation | Not Significantly Different from Placebo¹ | Not Significantly Different from Placebo¹ | 14.8% - 21.3%[2] | 6.78% - 15.4% | 4.8% | 7.7% | Not specified |
| Blurred Vision | Not Significantly Different from Placebo¹ | Not Significantly Different from Placebo¹ | 10.6% | 10.17% - 13.56% | Not specified | Not specified | Not specified |
| Dizziness | Not specified | Not specified | 4.7% | Not specified | Not specified | Not specified | Not specified |
| Urinary Retention | Not specified | Not specified | Not specified | Not specified | Lower than other drugs² | Not specified | Not specified |
¹ Specific incidence percentages for this compound from the phase 2 trial were not publicly available at the time of this review. The trial report qualitatively describes dry mouth as the most common adverse event and states no significant difference in blurred vision and constipation compared to placebo. ² A network meta-analysis of 45 randomized controlled trials found that tolterodine was associated with a lower rate of urinary retention compared to other antimuscarinics.
Experimental Protocols
This compound Phase 2b Study Methodology
-
Study Design: A multicentre, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adult patients with a diagnosis of overactive bladder for at least 6 months, experiencing an average of ≥8 micturitions per day and ≥3 incontinence episodes or a total of ≥6 urgency episodes over a 3-day period.
-
Intervention: Patients were randomized to receive a daily oral dose of this compound 0.2 mg, this compound 0.4 mg, or a placebo for 12 weeks.
-
Primary Objective: To compare the mean change in the number of micturitions per 24 hours from baseline to 12 weeks between the this compound groups and the placebo group.
-
Safety and Tolerability Assessment: Adverse events were recorded throughout the study. The incidence, severity, and causality of all adverse events were documented.
General Protocol for Assessing Anticholinergic Side Effects in Clinical Trials
The assessment of anticholinergic side effects is a critical component of clinical trials for muscarinic antagonists. A typical protocol involves:
-
Baseline Assessment: Collection of baseline data on the frequency and severity of potential anticholinergic symptoms (e.g., dry mouth, constipation, blurred vision, cognitive function) using validated questionnaires and clinical assessments.
-
Ongoing Monitoring: Regular monitoring of participants for the emergence or worsening of anticholinergic adverse events throughout the trial duration. This is often done through patient diaries, scheduled clinic visits, and spontaneous reporting.
-
Standardized Questionnaires: Utilization of specific tools to quantify the severity of side effects, such as the Visual Analog Scale (VAS) for dry mouth or the Bristol Stool Form Scale for constipation.
-
Objective Measurements: Where applicable, objective measures are used, such as measuring salivary flow for dry mouth or post-void residual volume for urinary retention.
-
Causality Assessment: Investigators assess the relationship between the study drug and the reported adverse events.
-
Dose-Response Evaluation: In dose-ranging studies, the incidence and severity of side effects are analyzed across different dose levels to establish a dose-response relationship.
Mandatory Visualizations
References
- 1. The efficacy and tolerability of this compound, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term treatment with darifenacin for overactive bladder: results of a 2-year, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caretotranslate.com [caretotranslate.com]
Tarafenacin's In Vitro Potency: A Comparative Benchmark Against Established M3 Antagonists
For Immediate Release
This guide provides a comprehensive in vitro comparison of Tarafenacin's potency against established M3 muscarinic receptor antagonists, namely Darifenacin, Solifenacin, and Oxybutynin. The data presented is intended for researchers, scientists, and drug development professionals to objectively assess the pharmacological profile of this compound.
Comparative In Vitro Potency at the Human M3 Muscarinic Receptor
The following table summarizes the in vitro binding affinities (Ki) of this compound and established M3 antagonists. Lower Ki values are indicative of higher binding affinity. It is important to note that the presented data is compiled from various studies, and direct comparison should be made with caution due to potential inter-assay variability.
| Compound | Ki (nM) | pKi | Source |
| This compound (SVT-40776) | 0.19 | - | [1] |
| This compound (DA-8010) | - | 8.81 ± 0.05 | [2] |
| Darifenacin | 3.1 | 9.1 | [3][4] |
| Solifenacin | 7.3 | - | [4] |
| Oxybutynin | - | 8.9 |
Experimental Protocols
The in vitro potency of these M3 antagonists is primarily determined through two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for the M3 receptor. The most common approach is a competitive binding assay.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the M3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Incubation: A fixed concentration of a radiolabeled M3 antagonist (e.g., [³H]-N-methylscopolamine or [³H]-darifenacin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound, Darifenacin, Solifenacin, or Oxybutynin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Functional assays measure the ability of an antagonist to inhibit the downstream signaling cascade initiated by agonist binding to the M3 receptor. Activation of the M3 receptor, which is coupled to the Gq G-protein, leads to the activation of phospholipase C, resulting in an increase in intracellular calcium ([Ca²⁺]i).
Objective: To determine the functional potency (IC50 or pA2) of a test compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.
General Protocol:
-
Cell Culture: Cells expressing the M3 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) is added to the cells to stimulate the M3 receptor.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and an IC50 value is determined.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
M3 Muscarinic Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding
References
Validating a Biomarker for Tarafenacin's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarafenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, a key player in the pathophysiology of overactive bladder (OAB). While clinical endpoints such as micturition frequency and urgency episodes are the current standard for assessing therapeutic efficacy, the identification and validation of a reliable biomarker would offer a more objective and mechanistic measure of drug activity. This guide provides a comparative analysis of promising biomarker candidates for this compound, drawing upon existing data from other M3 antagonists with similar mechanisms of action.
While no biomarker has been definitively validated for this compound specifically, this guide focuses on the most promising candidates based on our understanding of M3 receptor signaling and data from related compounds. The leading candidates are urinary Nerve Growth Factor (NGF), urinary Brain-Derived Neurotrophic Factor (BDNF), and Detrusor Wall Thickness (DWT) as measured by ultrasound.
Comparative Analysis of Biomarker Candidates
The following tables summarize the performance of potential biomarkers based on studies of other M3 antagonists used in the treatment of OAB. This data provides a strong rationale for investigating these same biomarkers for this compound.
Table 1: Performance of Urinary Neurotrophins as OAB Biomarkers
| Biomarker | Association with OAB Symptoms | Sensitivity | Specificity | Correlation with Symptom Score | Change with Antimuscarinic Treatment |
| Urinary NGF/Creatinine | Elevated in OAB patients.[1][2][3][4] | 63.7% - 93.3%[5] | 64.0% - 93.8% | Positively correlated with urgency. | Significant decrease. |
| Urinary BDNF/Creatinine | Elevated in OAB patients. | 88.9% - 93.3% | 71.4% - 88.9% | Positively correlated with OABSS. | Significant decrease. |
Table 2: Performance of Detrusor Wall Thickness (DWT) as an OAB Biomarker
| Biomarker | Association with OAB | Method | Key Findings | Change with Antimuscarinic Treatment |
| Detrusor Wall Thickness (DWT) | Generally increased in OAB patients, though some studies show no significant difference. | Transabdominal or transvaginal ultrasound. | DWT is influenced by bladder volume and measurement technique. | Some studies report a decrease, but results are inconsistent. |
Experimental Protocols
Urinary NGF and BDNF Measurement by ELISA
Objective: To quantify the concentration of NGF and BDNF in urine samples as a measure of response to this compound treatment.
Materials:
-
Human NGF or BDNF ELISA Kit (e.g., from RayBiotech, Abcam, or Sigma-Aldrich)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and sterile, nuclease-free tubes
-
Centrifuge
-
Vortex mixer
Protocol:
-
Urine Sample Collection and Processing:
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the samples at 1000 x g for 20 minutes at 4°C to remove cellular debris.
-
Aliquot the supernatant and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (General overview, follow kit-specific instructions):
-
Prepare all reagents, standards, and samples as directed by the ELISA kit manual.
-
Add 100 µL of standards and urine samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as specified in the protocol (e.g., 2.5 hours at room temperature).
-
Wash the wells with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add 100 µL of HRP-streptavidin solution and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark (e.g., 30 minutes at room temperature).
-
Add 50 µL of stop solution to each well.
-
Immediately read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of NGF or BDNF in the urine samples by interpolating their absorbance values on the standard curve.
-
Normalize the neurotrophin concentration to the urinary creatinine concentration to account for variations in urine dilution.
-
Detrusor Wall Thickness (DWT) Measurement by Ultrasound
Objective: To measure the thickness of the detrusor muscle as a potential indicator of bladder hypertrophy and response to this compound.
Materials:
-
Ultrasound machine with a high-frequency (e.g., 7.5 MHz) transabdominal or transvaginal probe.
Protocol:
-
Patient Preparation:
-
The patient should have a partially filled bladder, ideally with a volume of around 250 mL, as DWT measurements stabilize at this volume.
-
Position the patient in the supine position.
-
-
Image Acquisition (Transabdominal Approach):
-
Apply ultrasound gel to the suprapubic region.
-
Place the transducer in the sagittal plane just above the pubic symphysis.
-
Identify the bladder and obtain a clear image of the anterior bladder wall.
-
The detrusor muscle appears as a hypoechoic (darker) layer between the hyperechoic (brighter) mucosa and serosa.
-
-
Measurement:
-
Freeze the image and use the electronic calipers to measure the thickness of the detrusor muscle at three points on the anterior wall: the dome, the anterior wall, and the trigone.
-
Calculate the average of the three measurements.
-
Ensure that the measurement is perpendicular to the bladder wall.
-
-
Data Analysis:
-
Compare the baseline DWT with measurements taken at follow-up visits after initiation of this compound treatment.
-
Visualizations
Caption: this compound's Mechanism of Action and Biomarker Pathway.
Caption: Experimental Workflow for Biomarker Validation.
Caption: Comparison of Biomarker Validation Status.
Conclusion and Future Directions
The validation of a sensitive and specific biomarker for this compound's therapeutic effect would represent a significant advancement in the clinical development and personalized application of this novel M3 antagonist. Based on the available evidence from other drugs in its class, urinary NGF and BDNF are the most promising candidates for further investigation. Their levels are consistently elevated in OAB and decrease with effective treatment. While DWT is a plausible anatomical marker, its utility is currently limited by inconsistent findings and methodological variability.
Future research should focus on prospective clinical trials designed to specifically validate these biomarkers for this compound. Such studies should include a placebo arm and correlate biomarker changes with established clinical endpoints of OAB symptom improvement. The successful validation of a biomarker for this compound will not only provide a valuable tool for drug development but also has the potential to guide individualized treatment strategies for patients with overactive bladder.
References
- 1. Can Urinary Nerve Growth Factor Be a Biomarker for Overactive Bladder? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Biomarkers for Diagnosis of Overactive Bladder Patients: Urinary Nerve Growth Factor, Prostaglandin E2, and Adenosine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers in Overactive Bladder: A New Objective and Noninvasive Tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of urinary nerve growth factor level with pathogenesis of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary biomarkers of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tarafenacin Versus Placebo in the Treatment of Overactive Bladder
Disclaimer: Publicly available data on the long-term efficacy and safety of Tarafenacin is limited. The following guide is based on the available results from a 12-week, phase 2b clinical trial. For context on long-term treatment with M3 muscarinic antagonists, data for a different compound in the same class, Darifenacin, is extensive, but it is crucial to note that these are distinct molecules and results are not directly interchangeable.
Introduction
This compound is an investigational drug identified as a muscarinic acetylcholine receptor M3 antagonist.[1] It has been studied for the treatment of overactive bladder (OAB).[1] This guide provides a detailed comparison of the efficacy and safety of this compound versus placebo based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven assessment of this compound's performance.
Data Presentation
The following tables summarize the quantitative data from a 12-week, randomized, double-blind, placebo-controlled, phase 2b study of this compound in patients with OAB.[1]
Table 1: Efficacy of this compound vs. Placebo at 12 Weeks [1]
| Efficacy Endpoint | Placebo | This compound 0.2 mg | This compound 0.4 mg |
| Mean Change in Number of Micturitions per 24h | -1.77 ± 2.95 | -1.92 ± 2.45 | -2.43 ± 2.21* |
| p-value vs. Placebo | - | p = 0.393 | p = 0.033 |
| Mean Change in Urgency Episodes per 24h | No statistically significant differences reported among the three groups. |
* Statistically significant
Table 2: Safety and Tolerability of this compound vs. Placebo at 12 Weeks [1]
| Adverse Event | Placebo | This compound 0.2 mg | This compound 0.4 mg |
| Dry Mouth | The most common adverse event reported. Specific percentages were not provided in the abstract. | ||
| Blurred Vision | No significant difference compared with placebo. | ||
| Constipation | No significant difference compared with placebo. |
Experimental Protocols
The key experimental data cited above is from a multicenter, placebo-controlled, randomized, double-blind, phase 2b study.
Study Objective: To evaluate the dose-response relationship for the efficacy and safety of daily doses of 0.2 mg and 0.4 mg of this compound for the treatment of OAB.
Patient Population: Adult patients with OAB for at least 6 months, experiencing an average of ≥ 8 micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3 days. A total of 334 patients were screened, and 235 were randomized.
Treatment Regimen: Patients were randomized to receive a daily dose of this compound 0.2 mg, this compound 0.4 mg, or a placebo for 12 weeks.
Primary Endpoint: The primary objective was to compare the mean change in the number of micturitions per 24 hours from baseline to 12 weeks between the two this compound doses and the placebo.
Mandatory Visualizations
Caption: Experimental workflow for the phase 2b clinical trial of this compound.
References
In Vitro Cross-Reactivity Profiling of Tarafenacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the in vitro cross-reactivity profile of Tarafenacin, a muscarinic M3 receptor antagonist. Due to the limited availability of public preclinical data for this compound, this document outlines the methodologies and presents a comparative analysis of established M3-selective antagonists, offering a blueprint for the evaluation of this compound's selectivity.
Comparative Analysis of Muscarinic Receptor Antagonists
The primary therapeutic target for overactive bladder (OAB) is the M3 muscarinic acetylcholine receptor. However, the clinical utility of antimuscarinic agents is often limited by side effects stemming from their interaction with other muscarinic receptor subtypes (M1, M2, M4, M5) and other off-target receptors. A comprehensive in vitro cross-reactivity profile is therefore crucial for predicting the clinical selectivity of a new chemical entity like this compound.
Below is a summary of the binding affinities (Ki, in nM) of several established antimuscarinic drugs for the five human muscarinic receptor subtypes. This table serves as a template for where this compound's data would be presented.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M3 Selectivity vs M1 | M3 Selectivity vs M2 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Darifenacin | 8.0 | 39.8 | 1.0 | 50.1 | 12.6 | 8.0x | 39.8x |
| Solifenacin | 12.6 | 39.8 | 2.5 | 63.1 | 15.8 | 5.0x | 15.9x |
| Tolterodine | 3.2 | 5.0 | 2.0 | 6.3 | 3.2 | 1.6x | 2.5x |
| Oxybutynin | 3.2 | 15.8 | 2.0 | 10.0 | 3.2 | 1.6x | 7.9x |
Note: The Ki values presented are compiled from various sources and should be considered representative. Direct comparison between studies may be limited by variations in experimental conditions.
Experimental Protocols
Detailed below are the standard experimental methodologies used to generate the in vitro cross-reactivity data necessary for a comprehensive comparison.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of receptors, ion channels, and transporters.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5 receptors).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, is used.
-
Radioligand: A specific radioligand for the target receptor is selected (e.g., [3H]-N-methylscopolamine for muscarinic receptors).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay)
Objective: To determine the functional potency (EC50 or IC50) of a test compound as an agonist or antagonist at a specific receptor.
General Protocol for an M3 Antagonist:
-
Cell Culture: A cell line endogenously or recombinantly expressing the human M3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are used.
-
Assay Plate Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to form a confluent monolayer.
-
Dye Loading: The cells are loaded with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Increasing concentrations of the test antagonist (e.g., this compound) are added to the wells and pre-incubated for a specific period.
-
Agonist Stimulation: A fixed concentration of a known M3 agonist (e.g., carbachol) is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined. This value is indicative of the functional potency of the antagonist.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow for Radioligand Binding Assay
M3 Muscarinic Receptor Signaling Pathway
Conclusion
A thorough in vitro cross-reactivity profiling is fundamental to the preclinical assessment of a new M3 muscarinic receptor antagonist like this compound. While specific data for this compound is not yet publicly available, the established profiles of other OAB treatments and the standardized methodologies described herein provide a robust framework for its evaluation. The selectivity of this compound for the M3 receptor over other muscarinic subtypes and a wider panel of off-target proteins will be a key determinant of its potential clinical advantages, particularly concerning side effects such as dry mouth, constipation, blurred vision, and cognitive impairment. As more data becomes available, this guide can be updated to include a direct comparison of this compound with other available therapies.
Safety Operating Guide
Proper Disposal of Tarafenacin: A Guide for Laboratory Professionals
For Immediate Implementation: This document outlines the essential procedures for the safe and compliant disposal of Tarafenacin, a muscarinic M3 receptor antagonist, within a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to be familiar with its hazard profile. The compound is harmful if ingested and poses a significant risk to aquatic ecosystems[1].
Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear the following PPE to prevent exposure:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].
Engineering Controls: All handling and disposal procedures should be conducted within a designated area equipped with adequate ventilation, such as a chemical fume hood. An accessible safety shower and eye wash station are mandatory[1].
II. Step-by-Step Disposal Protocol
The primary and preferred method for the disposal of unused or expired this compound is through a licensed hazardous waste disposal contractor or a drug take-back program[2]. Avoid releasing this compound into the environment. Do not flush it down the drain or dispose of it in the regular trash unless it has been properly deactivated and prepared as outlined below for situations where a take-back program is not available.
Step 1: Deactivation of this compound Waste
For trace amounts of this compound, such as residues in empty containers or on contaminated labware, deactivation is recommended before final disposal.
Experimental Protocol for Deactivation:
-
Objective: To hydrolyze and deactivate the active this compound compound.
-
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate waste container
-
pH indicator strips
-
-
Methodology:
-
Carefully rinse the container or labware with a small amount of a suitable organic solvent in which this compound is soluble (e.g., ethanol or methanol).
-
Transfer the solvent rinse to a designated chemical waste container.
-
To the waste container, slowly add a 1 M NaOH solution to raise the pH to >12.
-
Allow the mixture to stand for at least 24 hours in a fume hood to ensure complete hydrolysis.
-
Neutralize the solution with a suitable acid (e.g., 1 M HCl) to a pH between 6 and 8. Verify the pH using indicator strips.
-
The neutralized solution can now be managed as chemical waste.
-
Step 2: Segregation and Collection of Waste
Proper segregation of waste is crucial to prevent accidental mixing with incompatible materials. This compound should be kept away from strong acids/alkalis and strong oxidizing/reducing agents.
-
Solid Waste:
-
Collect unadulterated, expired, or unused solid this compound in its original or a clearly labeled, sealed container.
-
Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a designated, sealed plastic bag or container labeled "this compound Contaminated Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container.
-
The container should be marked as "Hazardous Waste: Contains this compound" and should list all other chemical constituents.
-
Step 3: On-Site Storage and Labeling
Store all this compound waste in a cool, well-ventilated, and secure area away from direct sunlight and sources of ignition. Ensure all waste containers are tightly sealed and properly labeled with the contents and associated hazards.
Step 4: Final Disposal
Arrange for the collection of the segregated and labeled waste by a certified hazardous waste disposal company. Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.
III. Data Presentation
Table 1: this compound Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Cat. 4) | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long-lasting effects | Acute aquatic toxicity (Cat. 1) | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Cat. 1) | P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor. | ||
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Table 2: this compound Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C25H26F4N2O8 |
| Molecular Weight | 558.48 g/mol |
| Form | Solid |
| Storage | -20°C (powder) or -80°C (in solvent) |
IV. Mandatory Visualization
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling Tarafenacin
Essential Safety and Handling Guide for Tarafenacin
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Summary and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Occupational Exposure Limits | - | No specific occupational exposure limit values have been established for this product.[1] |
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat). | Protects skin from accidental contamination. |
| Respiratory Protection | Suitable respirator. | Required to prevent inhalation, especially when handling powders or creating aerosols. |
Operational and Disposal Plan
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Experimental Protocols: Handling Procedures
-
Preparation :
-
Ensure a designated work area is equipped with an appropriate exhaust ventilation system.
-
Locate and verify the functionality of the nearest safety shower and eye wash station before beginning work.
-
Assemble all necessary PPE as specified in the table above.
-
-
Handling :
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands and skin thoroughly after handling the compound.
-
Avoid contact with eyes and skin.
-
-
Storage :
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Store separately from strong acids/alkalis and strong oxidizing/reducing agents.
-
Emergency First Aid Measures
-
If Swallowed : Call a POISON CENTER or doctor immediately. Rinse mouth.
-
Eye Contact : Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact : Rinse skin thoroughly with large amounts of water and remove contaminated clothing.
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
-
Waste Collection :
-
Collect any spillage and contaminated materials (e.g., gloves, wipes) in a designated, sealed container.
-
Label the waste container clearly as "Hazardous Waste: Contains this compound."
-
-
Disposal :
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Avoid release to the environment. Do not allow the product to enter drains, water courses, or the soil.
-
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
